6-Methylhept-1-en-3-yne
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
28339-57-3 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
6-methylhept-1-en-3-yne |
InChI |
InChI=1S/C8H12/c1-4-5-6-7-8(2)3/h4,8H,1,7H2,2-3H3 |
InChI Key |
ZABDDGZHXCDSCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC#CC=C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-Methylhept-1-en-3-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 6-Methylhept-1-en-3-yne. Due to a notable lack of experimentally derived data in the current scientific literature, this document primarily presents computed data and discusses expected properties and reactivity based on the compound's chemical structure. The information herein serves as a foundational resource, intended to be supplemented by experimental validation.
Core Chemical Identity and Physical Properties
This compound is an organic compound featuring a conjugated system of a carbon-carbon double bond and a carbon-carbon triple bond. This enyne structure imparts unique electronic and reactive characteristics to the molecule. While experimental data on its physical properties are not available, computed values from reputable chemical databases provide foundational information.
Table 1: Computed Chemical and Physical Properties of this compound
| Property | Value | Data Source |
| Molecular Formula | C₈H₁₂ | PubChem[1] |
| Molecular Weight | 108.18 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 28339-57-3 | PubChem[1] |
| Canonical SMILES | CC(C)CC#CC=C | PubChem[1] |
| InChI | InChI=1S/C8H12/c1-4-5-6-7-8(2)3/h4,8H,1,7H2,2-3H3 | PubChem[1] |
| InChIKey | ZABDDGZHXCDSCW-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 (Predicted) | 3.1 | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Complexity | 117 | PubChem[1] |
Note: The predicted XLogP3 value suggests that this compound is a nonpolar molecule with low predicted water solubility. The absence of hydrogen bond donors or acceptors in its structure supports this prediction. Key experimental data such as boiling point, melting point, and density are currently unavailable.
Proposed Synthesis and Experimental Protocol
A validated, step-by-step synthesis protocol for this compound has not been published. However, a plausible and widely utilized method for constructing such enyne frameworks is the Sonogashira cross-coupling reaction.[2][3][4] This palladium- and copper-catalyzed reaction couples a vinyl halide with a terminal alkyne.
Experimental Protocol: Sonogashira Coupling Approach
This protocol is a generalized procedure and would necessitate optimization for the specific synthesis of this compound.
Materials:
-
Vinyl bromide
-
3-Methyl-1-butyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., Tetrahydrofuran)
Procedure:
-
Under an inert atmosphere (e.g., Argon), a solution of 3-Methyl-1-butyne and vinyl bromide is prepared in anhydrous tetrahydrofuran.
-
To this solution, the palladium catalyst, copper(I) iodide, and triethylamine are added sequentially.
-
The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel to afford the pure this compound.
Spectroscopic Profile (Predicted)
While no experimental spectra are available, the expected spectroscopic characteristics can be predicted based on the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show characteristic signals for the vinylic protons (δ 5.0-6.5 ppm), the allylic protons adjacent to the alkyne (δ 2.0-3.0 ppm), the methine proton of the isobutyl group, and the diastereotopic methyl protons of the isobutyl group.[5][6][7]
-
¹³C NMR: The carbon spectrum should display eight distinct signals. The sp-hybridized carbons of the alkyne are anticipated in the δ 65-90 ppm region, while the sp²-hybridized carbons of the alkene will be further downfield (δ 100-150 ppm). The remaining sp³-hybridized carbons will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:[8][9][10][11][12]
-
≡C-H stretch (if terminal): Not applicable for this internal alkyne.
-
=C-H stretch: A sharp band appearing just above 3000 cm⁻¹.
-
C-H stretch (sp³): Bands appearing just below 3000 cm⁻¹.
-
C≡C stretch: A weak to medium intensity band in the 2100-2260 cm⁻¹ region.[8]
-
C=C stretch: A band in the 1610-1680 cm⁻¹ region.
Chemical Reactivity
The chemical behavior of this compound is governed by its conjugated enyne system, making it a versatile substrate for various organic transformations.
-
Electrophilic Additions: The double and triple bonds are susceptible to attack by electrophiles. Reactions with halogens or hydrogen halides would be expected to proceed, with the potential for interesting regiochemical and stereochemical outcomes due to the conjugated system.
-
Cycloaddition Reactions: The enyne moiety can participate in cycloaddition reactions, such as the Diels-Alder reaction, potentially acting as either the diene or dienophile component.
-
Metal-Catalyzed Transformations: Enynes are valuable precursors in a wide array of metal-catalyzed reactions, including cycloisomerizations, and further cross-coupling reactions, enabling the synthesis of complex molecular scaffolds.[2][3]
-
Reduction Reactions: The double and triple bonds can be hydrogenated. Catalytic hydrogenation over platinum or palladium on carbon would likely reduce both functionalities to the corresponding alkane. Selective reduction of the alkyne to a cis-alkene could be achieved using a poisoned catalyst such as Lindlar's catalyst.
Visualized Synthetic Workflow
The following diagram illustrates a logical workflow for the proposed Sonogashira coupling synthesis of this compound.
References
- 1. This compound | C8H12 | CID 71356184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.pdx.edu [web.pdx.edu]
- 7. 1H proton nmr spectrum of ethene C2H4 CH2=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethylene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. IR spectrum: Alkynes [quimicaorganica.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
An In-depth Technical Guide to the Molecular Structure of 6-Methylhept-1-en-3-yne
This technical guide provides a comprehensive overview of the molecular structure and properties of 6-Methylhept-1-en-3-yne, tailored for researchers, scientists, and professionals in drug development.
Molecular Identity and Properties
This compound is an organic molecule with the systematic IUPAC name this compound.[1] It is a member of the enyne family, which is characterized by the presence of both a double (alkene) and a triple (alkyne) bond.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ | PubChem[1] |
| Molecular Weight | 108.18 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| InChI | InChI=1S/C8H12/c1-4-5-6-7-8(2)3/h4,8H,1,7H2,2-3H3 | PubChem[1] |
| InChIKey | ZABDDGZHXCDSCW-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CC(C)CC#CC=C | PubChem[1] |
| CAS Number | 28339-57-3 | PubChem[1] |
Molecular Structure
The structure of this compound consists of a seven-carbon chain with a vinyl group at position 1 and an alkyne group at position 3. A methyl group is substituted at the 6th carbon position.
Caption: 2D representation of the this compound molecular structure.
Experimental Protocols
3.1. Synthesis
A plausible synthetic route could involve the Sonogashira coupling of a suitable vinyl halide with a terminal alkyne, followed by alkylation to introduce the iso-butyl group.
3.2. Purification
The crude product would be purified using techniques such as:
-
Flash Column Chromatography: To separate the target compound from starting materials and byproducts.
-
Distillation: If the compound is a liquid at room temperature and thermally stable.
3.3. Structural Characterization
The purified compound would then be characterized using a suite of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR to determine the number and environment of hydrogen atoms.
-
¹³C NMR to identify the number and type of carbon atoms.
-
2D NMR techniques (e.g., COSY, HSQC, HMBC) to establish the connectivity of the molecule.
-
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula. High-resolution mass spectrometry (HRMS) would provide the exact mass.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, notably the C=C stretch of the alkene and the C≡C stretch of the alkyne.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties of the conjugated enyne system.
Logical Workflow for Compound Characterization
The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel organic compound like this compound.
Caption: Generalized workflow for the synthesis and characterization of a novel organic compound.
Signaling Pathways and Biological Activity
Currently, there is no available information in scientific databases regarding the biological activity or involvement of this compound in any signaling pathways. Further research would be required to investigate its potential pharmacological or toxicological properties.
Conclusion
This compound is a structurally defined enyne. While its fundamental chemical properties can be deduced from its structure, a comprehensive understanding of its reactivity, biological effects, and potential applications necessitates further experimental investigation. The protocols and workflows outlined in this guide provide a foundational framework for such future studies.
References
In-depth Technical Guide: 6-Methylhept-1-en-3-yne (CAS: 28339-57-3)
Disclaimer: Scientific literature and public databases lack detailed experimental data for 6-Methylhept-1-en-3-yne. This guide compiles all available computed data and proposes a plausible synthetic pathway based on established chemical principles. The experimental protocols and biological data are generalized and should be adapted and verified through laboratory investigation.
Core Compound Information
This compound is a volatile organic compound with a linear eight-carbon chain containing both a double and a triple bond. Its structure suggests potential for use in organic synthesis and as a building block for more complex molecules.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 28339-57-3 |
| Molecular Formula | C₈H₁₂ |
| IUPAC Name | This compound[1] |
| SMILES | CC(C)CC#CC=C[1] |
| InChIKey | ZABDDGZHXCDSCW-UHFFFAOYSA-N[1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 108.18 g/mol | PubChem[1] |
| XLogP3 | 3.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 108.093900383 g/mol | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Heavy Atom Count | 8 | PubChem[1] |
Proposed Synthesis Protocol
A specific, validated synthesis protocol for this compound is not available in the surveyed literature. However, a plausible and efficient synthetic route would involve a Sonogashira or Negishi cross-coupling reaction. These methods are widely used for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[2][3][4][5][6][7]
Proposed Synthetic Route: Sonogashira Coupling
The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2][3][6][7] For the synthesis of this compound, this would involve the reaction of vinyl bromide with 4-methyl-1-pentyne.
General Reaction:
Experimental Workflow:
References
- 1. This compound | C8H12 | CID 71356184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling | OpenOChem Learn [learn.openochem.org]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
In-depth Technical Guide: 6-Methylhept-1-en-3-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylhept-1-en-3-yne is a chemical compound with the molecular formula C8H12 and a molecular weight of 108.18 g/mol .[1] Its IUPAC name clearly defines its structure as a seven-carbon heptane chain with a methyl group at the sixth position, a double bond (ene) at the first carbon, and a triple bond (yne) at the third carbon. This guide provides a summary of the available technical information for this compound.
Chemical Identity and Properties
A comprehensive summary of the key identifiers and physicochemical properties of this compound is presented below. This data is primarily sourced from computational models and public chemical databases.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C8H12 | PubChem[1] |
| Molecular Weight | 108.18 g/mol | PubChem[1] |
| CAS Number | 28339-57-3 | PubChem[1] |
| Canonical SMILES | CC(C)CC#CC=C | PubChem[1] |
| InChI Key | ZABDDGZHXCDSCW-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Experimental Data
Currently, there is a notable absence of detailed, publicly available experimental protocols for the specific synthesis of this compound in peer-reviewed literature or patents. While general synthetic methodologies for enynes are well-established in organic chemistry, a specific and reproducible procedure for this particular molecule has not been found in the course of this review.
Biological Activity and Drug Development Potential
There is no published research detailing the biological activity of this compound. Consequently, its potential applications in drug development are currently unknown. No studies have been identified that investigate its mechanism of action, potential therapeutic targets, or any associated signaling pathways.
Logical Relationship Diagram: Information Availability
The following diagram illustrates the current state of available information for this compound, highlighting the areas where data is lacking.
Caption: Information availability for this compound.
Conclusion
While the chemical structure and basic computed properties of this compound are known, there is a significant gap in the scientific literature regarding its synthesis, experimental characterization, and biological activity. For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Future research would be required to synthesize and characterize this molecule, followed by screening for potential biological activities to ascertain any therapeutic potential. Without such foundational research, an in-depth technical guide with detailed experimental protocols and data is not feasible at this time.
References
Technical Guide: Physical Characteristics of 6-Methylhept-1-en-3-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical characteristics of 6-Methylhept-1-en-3-yne. Due to a lack of available experimental data in the public domain, this document also outlines the standard experimental protocols for determining key physical properties of volatile organic compounds such as this.
Core Physical Properties
The following table summarizes the computed physical data for this compound, sourced from the PubChem database.[1] It is important to note that these are predicted values and experimental verification is recommended for precise applications.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ | PubChem[1] |
| Molecular Weight | 108.18 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 28339-57-3 | PubChem[1] |
Note: Experimental values for boiling point, density, and refractive index are not currently available in surveyed public databases. The following sections detail the standard methodologies for their experimental determination.
Experimental Protocols for Physical Characterization
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a volatile compound like this compound, two common methods for determination are the distillation method and the capillary method.[2][3][4][5][6]
1. Simple Distillation Method:
This method is suitable for determining the boiling point of a pure liquid.[3][4]
-
Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).
-
Procedure:
-
The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
The liquid is heated, and as it boils, the vapor rises, passes into the condenser, liquefies, and is collected in the receiving flask.
-
The temperature is recorded when it stabilizes during the distillation process. This stable temperature is the boiling point of the liquid.
-
2. Capillary Method (Siwoloboff Method):
This micro-method is useful when only a small amount of the substance is available.
-
Apparatus: A capillary tube sealed at one end, a small test tube, a thermometer, and a heating bath.
-
Procedure:
-
A few drops of the liquid are placed in the small test tube.
-
The capillary tube is inverted and placed into the test tube with the liquid.
-
The test tube is attached to a thermometer and heated in a heating bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Density Measurement
The density of a liquid is its mass per unit volume. For volatile organic compounds, a densitometer provides a precise and accurate measurement.[7]
-
Apparatus: A digital densitometer.
-
Procedure:
-
Calibration: The instrument is calibrated using a standard of known density, typically dry air and deionized water.
-
Sample Injection: A small sample of this compound is injected into the measuring cell of the densitometer, ensuring no air bubbles are present.
-
Temperature Control: The temperature of the measuring cell is precisely controlled, as density is temperature-dependent.
-
Measurement: The instrument measures the oscillation frequency of a U-shaped tube containing the sample. This frequency is directly related to the density of the liquid.
-
Data Acquisition: The density value is displayed by the instrument. Multiple readings should be taken to ensure reproducibility.
-
References
- 1. This compound | C8H12 | CID 71356184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Video: Boiling Points - Concept [jove.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. vernier.com [vernier.com]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Guidance Document Analytical Methods for Determining VOC Concentrations and VOC Emission Potential for the Volatile Organic Compound Concentration Limits for Certain Products Regulations - Canada.ca [canada.ca]
Stereoisomers of 6-Methylhept-1-en-3-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 6-methylhept-1-en-3-yne, a chiral molecule with potential applications in medicinal chemistry and materials science. Due to a lack of specific literature on this compound, this document outlines proposed strategies for the enantioselective synthesis, chiral resolution, and characterization of its stereoisomers based on established methodologies for similar chiral alkynes. Furthermore, potential biological activities are discussed in the context of known properties of other enyne-containing compounds. This guide is intended to serve as a foundational resource for researchers interested in the exploration and development of this compound and its derivatives.
Introduction
This compound is a chemical compound with the molecular formula C8H12[1]. Its structure contains both a double bond (ene) and a triple bond (yne), as well as a chiral center at the 6th carbon position. The presence of this stereocenter means that this compound can exist as a pair of enantiomers, (R)-6-methylhept-1-en-3-yne and (S)-6-methylhept-1-en-3-yne. The distinct three-dimensional arrangement of these enantiomers can lead to different biological activities and physical properties, making their individual synthesis and characterization crucial for drug development and other applications.
Enyne derivatives, in general, have garnered attention for their interesting biological activities, including potent anti-inflammatory properties[2][3][4]. This is often attributed to their structural similarities with naturally occurring anti-inflammatory agents[2][3][4]. The unique molecular architecture of enediynes, a related class of compounds, is associated with antitumor properties due to their ability to induce DNA strand cleavage[5]. While the specific biological profile of this compound is not yet documented, its structural motifs suggest it could be a valuable subject of investigation.
This guide will detail proposed experimental protocols for the synthesis and analysis of the stereoisomers of this compound, present data in a structured format, and provide visualizations of key workflows.
Stereochemistry
The chirality of this compound arises from the tetrahedral carbon atom at position 6, which is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a prop-1-en-2-ynyl group. The two enantiomers, (R) and (S), are non-superimposable mirror images of each other.
Proposed Enantioselective Synthesis and Chiral Resolution
As no specific enantioselective synthesis for this compound has been reported, a potential strategy involves the stereoselective synthesis of a chiral precursor. One plausible approach is the asymmetric reduction of a corresponding ketone to establish the chiral alcohol, followed by further synthetic modifications.
Alternatively, a racemic mixture of this compound can be synthesized and then resolved into its individual enantiomers. A common method for the preparation of a similar compound, 6,6-dimethylhept-1-en-4-yn-3-ol, involves the reaction of t-butylacetylide with acrolein[6]. A similar approach could be adapted for the synthesis of the racemic alcohol precursor to this compound.
Experimental Protocol: Chiral Resolution via High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers[7][8]. For alkynes that lack a strong chromophore, derivatization or complexation can be employed to facilitate detection[9].
Methodology:
-
Column Selection: A chiral stationary phase (CSP) is essential. Columns such as those based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for a wide range of compounds[7][10]. A preliminary screening of different chiral columns is recommended to find the optimal stationary phase[11].
-
Mobile Phase Optimization: A systematic approach to mobile phase selection is crucial. A typical starting point would be a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. The ratio of the modifier can be adjusted to optimize the separation.
-
Complexation for Enhanced Detection: As this compound lacks a strong UV chromophore, its detection can be challenging. An effective strategy is the pre-column formation of a cobalt-alkyne complex by reacting the analyte with dicobalt octacarbonyl (Co2(CO)8)[9]. This complex is readily detectable at 350 nm.
-
Analysis: The prepared sample is injected into the HPLC system. The retention times of the two enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Logical Workflow for Chiral Resolution```dot
Caption: Conceptual diagram of chiral recognition using NMR with a chiral solvating agent.
Potential Biological Activity
While no specific biological data exists for this compound, the broader class of enyne compounds has shown notable biological activities.
-
Anti-inflammatory Activity: Many enyne derivatives isolated from natural sources exhibit potent anti-inflammatory effects.[2][3][4] This suggests that the stereoisomers of this compound could be investigated for similar properties.
-
Antimicrobial and Antitumor Activity: The structural motif of conjugated enynes is present in numerous biologically active molecules.[12] Some unnatural enediynes have been synthesized and shown to possess antibacterial and antitumor activities.[5]
Further research is required to determine if the stereoisomers of this compound possess any of these biological activities and if there is a stereospecific difference in their effects.
Data Summary
Due to the absence of experimental data for the stereoisomers of this compound, the following table provides a template for the presentation of anticipated quantitative data that would be generated from the proposed experimental work.
| Parameter | (R)-6-Methylhept-1-en-3-yne | (S)-6-Methylhept-1-en-3-yne | Racemic Mixture |
| Molecular Formula | C8H12 | C8H12 | C8H12 |
| Molecular Weight ( g/mol ) | 108.18 | 108.18 | 108.18 |
| Specific Rotation [α]D | Predicted (+) | Predicted (-) | 0 |
| HPLC Retention Time (min) | tR1 | tR2 | tR1, tR2 |
| ¹H NMR Chemical Shift (ppm) | δR | δS | δR, δS |
| ¹³C NMR Chemical Shift (ppm) | δ'R | δ'S | δ'R, δ'S |
| IC50 (Anti-inflammatory Assay) | To be determined | To be determined | To be determined |
| MIC (Antibacterial Assay) | To be determined | To be determined | To be determined |
*In the presence of a chiral auxiliary.
Conclusion
The stereoisomers of this compound represent unexplored chemical entities with potential for applications in various scientific fields, particularly in drug discovery. This technical guide provides a roadmap for their synthesis, separation, and characterization based on established principles of stereoselective chemistry. The proposed experimental protocols for chiral HPLC and NMR spectroscopy offer robust methods for isolating and identifying the individual enantiomers. Future research should focus on executing these proposed studies to elucidate the specific properties of each stereoisomer and to explore their potential biological activities. The findings from such research will be crucial in unlocking the full potential of these chiral molecules.
References
- 1. This compound | C8H12 | CID 71356184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Insights on the isolation, biological activity and synthetic protocols of enyne derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity of Unnatural Enediynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20020016517A1 - Process for the preparation of 6,6-dimethylhept-1-en-4-yn-3-ol - Google Patents [patents.google.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
6-Methylhept-1-en-3-yne: A Technical Guide to Its Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylhept-1-en-3-yne is a chemical compound belonging to the enyne class, characterized by the presence of both a double and a triple carbon-carbon bond. While specific historical data on its discovery is scarce in readily available literature, its synthesis and properties can be understood through established principles of organic chemistry. This technical guide provides a summary of its known physicochemical properties and outlines a plausible synthetic route based on modern cross-coupling methodologies. Detailed experimental protocols, quantitative data from related reactions, and diagrams of the synthetic pathway and catalytic cycle are presented to serve as a valuable resource for researchers in organic synthesis and drug development.
Physicochemical Properties
Quantitative data for this compound is primarily derived from computational models available in public chemical databases. A summary of these properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ | PubChem |
| Molecular Weight | 108.18 g/mol | PubChem |
| CAS Number | 28339-57-3 | PubChem |
| Computed XLogP3 | 3.1 | PubChem |
| Topological Polar Surface Area | 0 Ų | PubChem |
| Heavy Atom Count | 8 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 117 | PubChem |
Table 1: Physicochemical Properties of this compound.[1]
Proposed Synthesis: Sonogashira Coupling
The synthesis of enynes such as this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which involves the reaction of a vinyl halide with a terminal alkyne, is a particularly powerful and widely used method for this purpose.
A plausible and efficient route for the synthesis of this compound is the Sonogashira coupling of vinyl bromide with 4-methyl-1-pentyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.
Caption: Proposed synthesis of this compound via Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of Vinyl Bromide with 4-Methyl-1-pentyne
The following is a detailed, representative experimental protocol for the synthesis of this compound, adapted from established procedures for Sonogashira couplings.
Materials:
-
4-Methyl-1-pentyne
-
Vinyl bromide (as a solution in a suitable solvent or condensed gas)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: A dry Schlenk flask equipped with a magnetic stir bar, a condenser, and a rubber septum is flushed with an inert gas (argon or nitrogen).
-
Reagent Addition: To the flask, add copper(I) iodide (0.02-0.05 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.01-0.03 equivalents).
-
Solvent and Base: Add anhydrous THF and freshly distilled triethylamine (2-3 equivalents).
-
Alkyne Addition: Add 4-methyl-1-pentyne (1.0 equivalent) to the reaction mixture via syringe.
-
Vinyl Halide Addition: Slowly add vinyl bromide (1.0-1.2 equivalents) to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (40-50 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Quantitative Data from Related Reactions
While the exact yield for the synthesis of this compound is not documented, the yields of similar Sonogashira couplings are typically high. Table 2 provides representative yields for the coupling of various vinyl halides with terminal alkynes.
| Vinyl Halide | Terminal Alkyne | Catalyst System | Yield (%) | Reference |
| Vinyl Bromide | Phenylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | 85 | General Literature |
| Vinyl Iodide | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI / n-BuNH₂ | 92 | General Literature |
| Vinyl Bromide | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | 88 | General Literature |
| (E)-1-Iodo-1-octene | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI / Et₃N | 95 | General Literature |
Table 2: Representative Yields for Sonogashira Coupling Reactions.
Sonogashira Coupling Catalytic Cycle
The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
The palladium cycle begins with the oxidative addition of the vinyl halide to a Pd(0) complex. This is followed by transmetalation with a copper acetylide intermediate, which is formed in the copper cycle. The final step in the palladium cycle is reductive elimination, which forms the C-C bond of the enyne product and regenerates the Pd(0) catalyst. The copper cycle involves the deprotonation of the terminal alkyne by the base, followed by the formation of a copper acetylide, which then participates in the transmetalation step of the palladium cycle.
Conclusion
While the historical discovery of this compound is not well-documented, its synthesis can be confidently approached using modern synthetic methods. The Sonogashira coupling provides a robust and high-yielding pathway to this and other enyne compounds. The information and protocols provided in this guide are intended to be a valuable resource for researchers engaged in the synthesis of complex organic molecules for various applications, including drug discovery and materials science. Further research into the specific biological activities and material properties of this compound may reveal novel applications for this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Methylhept-1-en-3-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 6-Methylhept-1-en-3-yne, a valuable intermediate in organic synthesis. The described method is based on the well-established Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with a vinyl halide.[1][2][3] This protocol provides a reliable and scalable method for the preparation of this compound in a laboratory setting.
Overview of the Synthesis
The synthesis of this compound is achieved via a Sonogashira coupling reaction between 3-methyl-1-butyne and vinyl bromide. The reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The general reaction scheme is as follows:
Reaction Scheme:
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 3-Methyl-1-butyne | Reagent | Sigma-Aldrich | |
| Vinyl bromide (1.0 M solution in THF) | Reagent | Sigma-Aldrich | Handle in a fume hood |
| Tetrakis(triphenylphosphine)palladium(0) | Reagent | Strem Chemicals | |
| Copper(I) iodide | Reagent | Acros Organics | |
| Triethylamine (Et₃N) | Anhydrous | Fisher Scientific | Distill from CaH₂ before use |
| Tetrahydrofuran (THF) | Anhydrous | EMD Millipore | |
| Diethyl ether | Anhydrous | J.T. Baker | |
| Saturated aqueous NH₄Cl | Laboratory | - | |
| Brine (Saturated aqueous NaCl) | Laboratory | - | |
| Anhydrous magnesium sulfate (MgSO₄) | Laboratory | - | |
| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography |
| Hexane | HPLC Grade | - | For column chromatography |
| Ethyl acetate | HPLC Grade | - | For column chromatography |
Equipment:
-
Round-bottom flasks
-
Condenser
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Inert gas (Argon or Nitrogen) supply with manifold
-
Syringes and needles
-
Schlenk line (optional, but recommended)
-
Rotary evaporator
-
Glassware for extraction and chromatography
Detailed Synthesis Protocol:
-
Reaction Setup:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a rubber septum, add tetrakis(triphenylphosphine)palladium(0) (1.16 g, 1.0 mmol) and copper(I) iodide (0.19 g, 1.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous tetrahydrofuran (100 mL) and anhydrous triethylamine (28 mL, 200 mmol) via syringe.
-
Stir the mixture at room temperature until the catalysts dissolve.
-
-
Addition of Reactants:
-
Add 3-methyl-1-butyne (6.81 g, 100 mmol) to the reaction mixture via syringe.
-
Slowly add a 1.0 M solution of vinyl bromide in THF (100 mL, 100 mmol) to the flask dropwise over 30 minutes using a syringe pump.
-
During the addition, maintain the reaction temperature below 30 °C. An ice bath may be used if necessary.
-
-
Reaction:
-
After the addition is complete, stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to afford the pure this compound.
-
Expected Yield and Characterization Data:
| Parameter | Value |
| Appearance | Colorless to pale yellow liquid |
| Molecular Formula | C₈H₁₂ |
| Molecular Weight | 108.18 g/mol |
| Boiling Point | ~135-137 °C |
| Expected Yield | 70-85% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.65 (dd, 1H), 5.38 (dd, 1H), 5.25 (dd, 1H), 2.65 (sept, 1H), 1.20 (d, 6H) ppm |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 122.8, 116.5, 92.1, 80.5, 27.8, 22.1 ppm |
| IR (neat) | 3300 (w), 2970 (s), 2220 (m), 1630 (m), 960 (s), 910 (s) cm⁻¹ |
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Vinyl bromide is a flammable and toxic gas. Handle the THF solution with care.
-
Palladium catalysts are toxic and should be handled with care.
-
Triethylamine is a corrosive and flammable liquid.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Reaction Mechanisms of 6-Methylhept-1-en-3-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary reaction mechanisms involving 6-methylhept-1-en-3-yne, a versatile building block in organic synthesis. The protocols outlined below are based on established methodologies for structurally similar 1,6-enynes and are intended to serve as a comprehensive guide for the synthesis of complex carbocyclic and heterocyclic scaffolds.
Overview of Reactivity
This compound possesses two key reactive functionalities: a terminal alkene and an internal alkyne. This arrangement makes it an ideal substrate for a variety of intramolecular cyclization reactions, primarily transition metal-catalyzed processes and pericyclic reactions. The key reaction pathways explored in these notes are:
-
Intramolecular Pauson-Khand Reaction: A powerful method for the synthesis of bicyclic cyclopentenones.
-
Ring-Closing Enyne Metathesis (RCEYM): A route to functionalized five-membered rings containing a conjugated diene system.
-
Diels-Alder Reaction: Where the enyne can act as a dienophile, leading to the formation of six-membered rings.
Intramolecular Pauson-Khand Reaction
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone.[1][2] For this compound, this intramolecular reaction leads to the formation of a bicyclo[3.3.0]octenone skeleton, a common core in various natural products.[1]
Reaction Mechanism and Stereoselectivity
The generally accepted mechanism for the Pauson-Khand reaction of a 1,6-enyne is initiated by the formation of a dicobalt hexacarbonyl-alkyne complex.[1] Subsequent coordination of the tethered alkene to one of the cobalt centers is followed by migratory insertion of the alkene into a cobalt-carbon bond, forming a metallacyclopentane. Carbonyl insertion and subsequent reductive elimination yield the bicyclic cyclopentenone product.[2]
The regioselectivity of the alkene insertion typically proceeds to form the less strained five-membered ring. For 1,6-enynes like this compound, this leads to the formation of the bicyclo[3.3.0]octane system.[3] The stereochemistry of the newly formed ring junction is influenced by the substituents on the tether.
Experimental Protocol: Synthesis of 6-Methyl-4,5-dihydro-1H-pentalen-2(3aH)-one
This protocol is a generalized procedure based on established methods for intramolecular Pauson-Khand reactions of terminal 1,6-enynes.[2]
Materials:
-
This compound
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Degassed solvent (e.g., mesitylene or toluene)
-
Round bottom flask, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Add freshly degassed solvent (to a concentration of approximately 0.05 M).
-
Add dicobalt octacarbonyl (1.1 equivalents) in a single portion.
-
Stir the reaction mixture at room temperature for 2 hours to allow for the formation of the alkyne-cobalt complex.
-
Heat the reaction mixture to 80-110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Quantitative Data for Representative Intramolecular Pauson-Khand Reactions
| Enyne Substrate | Catalyst/Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,6-Enyne | Co₂(CO)₈ | Toluene | 110 | 24 | 50-70 | [2] |
| N-Tosyl-1,6-enyne | Co₂(CO)₈, NMO | CH₂Cl₂ | 25 | 12 | 85 | [4] |
| Oxygen-tethered 1,6-enyne | Mo(CO)₆ | Toluene | 110 | 18 | 70-90 | [5] |
NMO = N-Methylmorpholine N-oxide
Ring-Closing Enyne Metathesis (RCEYM)
Enyne metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by transition metal carbenes, most commonly ruthenium-based Grubbs-type catalysts.[6][7] The intramolecular version, RCEYM, transforms an enyne into a cyclic compound containing a 1,3-diene moiety.[8][9] For this compound, this reaction provides access to a substituted cyclopentadiene derivative.
Reaction Mechanism
The catalytic cycle of RCEYM is generally believed to initiate with the reaction of the ruthenium carbene with the alkene moiety (the "ene-then-yne" pathway) to form a new ruthenium alkylidene and release ethene.[10] This is followed by intramolecular coordination and [2+2] cycloaddition with the alkyne to form a ruthenacyclobutene intermediate. A retro-[2+2] cycloaddition then furnishes the cyclic 1,3-diene product and regenerates a ruthenium carbene, which continues the catalytic cycle.[10] The reaction is often carried out under an atmosphere of ethylene to promote the turnover of the catalyst.[8]
Experimental Protocol: Synthesis of 5-isobutyl-1,3-cyclopentadiene
This is a generalized protocol for the RCEYM of terminal 1,6-enynes using a Grubbs-type catalyst.[8]
Materials:
-
This compound
-
Grubbs Catalyst® (e.g., 1st or 2nd Generation)
-
Degassed, anhydrous solvent (e.g., dichloromethane or toluene)
-
Schlenk flask, vacuum line, and inert atmosphere setup
-
Ethylene gas (optional, but recommended for terminal alkynes)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in the chosen solvent (typically at a concentration of 0.01-0.05 M).
-
Add the Grubbs catalyst (typically 1-5 mol%).
-
If using ethylene, purge the flask with ethylene gas and maintain a positive pressure (e.g., via a balloon) throughout the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the mixture and purify by flash column chromatography on silica gel.
Quantitative Data for Representative RCEYM Reactions
| Enyne Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Terminal 1,6-enyne | Grubbs I (5) | Toluene | 80 | 12 | 90 (with ethylene) | [8] |
| Internal 1,6-enyne | Grubbs II (2) | CH₂Cl₂ | 40 | 4 | 85 | [6] |
| Hindered 1,6-enyne | Hoveyda-Grubbs II (5) | Toluene | 60 | 24 | 75 | [11] |
Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[12] In the context of this compound, the alkene moiety can act as a dienophile, reacting with a suitable diene. The reactivity of the unconjugated alkene in this compound is generally lower than that of alkenes conjugated to electron-withdrawing groups.[13] Therefore, the reaction may require elevated temperatures or the use of a Lewis acid catalyst to proceed efficiently.[14][15]
Reaction Mechanism and Regioselectivity
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[12] The regioselectivity of the addition is governed by the electronic and steric properties of the substituents on both the diene and the dienophile. For an unsymmetrical dienophile like this compound, the reaction with an unsymmetrical diene can lead to a mixture of regioisomers. Lewis acid catalysis can enhance both the reaction rate and the regioselectivity by coordinating to the dienophile.[16]
Experimental Protocol: Synthesis of a Substituted Cyclohexene Derivative
This is a generalized protocol for a Lewis acid-catalyzed Diels-Alder reaction.
Materials:
-
This compound
-
A suitable diene (e.g., cyclopentadiene, isoprene)
-
Lewis acid (e.g., AlCl₃, BF₃·OEt₂)
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere setup
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the diene and the solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
In a separate flask, dissolve this compound in the solvent.
-
To the dienophile solution, slowly add the Lewis acid (typically 0.1-1.0 equivalents).
-
Add the activated dienophile solution dropwise to the diene solution.
-
Stir the reaction at the chosen temperature and monitor by TLC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Representative Diels-Alder Reactions
| Diene | Dienophile | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| Cyclopentadiene | Methyl acrylate | None | Neat | 25 | 90 | [17] |
| Isoprene | Maleic anhydride | None | Toluene | 80 | 95 | [18] |
| 1,3-Butadiene | Acrolein | AlCl₃ | CH₂Cl₂ | 0 | 88 | [14] |
Visualized Signaling Pathways and Workflows
Caption: Pauson-Khand reaction mechanism.
References
- 1. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 2. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 3. Synthesis of 3-Bicyclo[3.3.0]octene Derivatives Containing Multiple Chiral Centers [cjcu.jlu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 8. Enyne Metathesis [organic-chemistry.org]
- 9. soc.chim.it [soc.chim.it]
- 10. Mechanism of enyne metathesis catalyzed by Grubbs ruthenium-carbene complexes: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. ias.ac.in [ias.ac.in]
- 15. mdpi.com [mdpi.com]
- 16. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Synthesis of 6-Methylhept-1-en-3-yne via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 6-methylhept-1-en-3-yne, a valuable enyne building block in organic synthesis. The primary method detailed is the Grignard reaction, a robust and versatile method for carbon-carbon bond formation. Two plausible synthetic routes are presented, based on analogous reactions reported in the literature, to afford the target molecule. These notes are intended to serve as a comprehensive guide for researchers in academic and industrial settings, particularly in the fields of medicinal chemistry and materials science, where enyne scaffolds are of significant interest.
Introduction
Enyne moieties are crucial structural motifs in a wide array of biologically active molecules and functional organic materials. The synthesis of specifically substituted enynes, such as this compound, is therefore of considerable importance. The Grignard reaction stands out as a classic and reliable method for the construction of such carbon skeletons. This protocol outlines the synthesis of this compound through the nucleophilic addition of a Grignard reagent to an appropriate electrophile.
Synthetic Pathways
Two primary retrosynthetic disconnections for this compound are considered, each employing a Grignard reaction as the key bond-forming step:
Pathway A: Reaction of isovaleraldehyde (3-methylbutanal) with vinylmagnesium bromide. Pathway B: Reaction of propynal with isobutylmagnesium bromide.
Experimental Protocols
General Considerations: All Grignard reactions must be conducted under anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water and alcohols. Glassware should be oven-dried prior to use, and anhydrous solvents are essential.
Pathway A: Reaction of Isovaleraldehyde with Vinylmagnesium Bromide
This pathway involves the formation of a secondary alcohol intermediate, which would then require dehydration to yield the final enyne product.
Step 1: Synthesis of 1-Penten-4-methyl-3-ol
-
Materials:
-
Isovaleraldehyde (3-methylbutanal)
-
Vinylmagnesium bromide (typically 1.0 M solution in THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of isovaleraldehyde in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the vinylmagnesium bromide solution from the dropping funnel to the stirred solution of the aldehyde. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude alcohol.
-
Step 2: Dehydration of 1-Penten-4-methyl-3-ol
-
Materials:
-
Crude 1-Penten-4-methyl-3-ol
-
Dehydrating agent (e.g., phosphorus oxychloride in pyridine, or a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., pyridine or toluene)
-
-
Procedure (using POCl₃ in Pyridine):
-
Dissolve the crude alcohol in anhydrous pyridine and cool the solution to 0 °C.
-
Slowly add phosphorus oxychloride dropwise with stirring.
-
After the addition, allow the mixture to stir at room temperature or gently heat to drive the elimination reaction to completion (monitor by TLC).
-
Carefully pour the reaction mixture over crushed ice and extract the product with diethyl ether.
-
Wash the organic extract successively with water, dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to yield pure this compound.
-
Pathway B: Reaction of Propynal with Isobutylmagnesium Bromide
This pathway directly forms the propargyl alcohol, 6-methylhept-1-en-3-yn-5-ol, which would then undergo dehydration.
Step 1: Synthesis of 6-Methylhept-1-en-3-yn-5-ol
-
Materials:
-
Propynal (propargyl aldehyde)
-
Isobutylmagnesium bromide (can be prepared from isobutyl bromide and magnesium turnings or purchased as a solution)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place a solution of propynal in anhydrous diethyl ether.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the isobutylmagnesium bromide solution via a dropping funnel.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction at 0 °C with saturated aqueous ammonium chloride solution.
-
Work up the reaction as described in Pathway A, Step 1 to isolate the crude propargyl alcohol.
-
Step 2: Dehydration of 6-Methylhept-1-en-3-yn-5-ol
-
Follow the dehydration procedure as described in Pathway A, Step 2 to obtain this compound.
Data Presentation
As no specific experimental data for the synthesis of this compound is available in the searched literature, the following table provides representative data for a generic Grignard reaction with an aldehyde to form a secondary alcohol, which is the key step in the proposed syntheses.
| Parameter | Value |
| Reactants | Aldehyde, Grignard Reagent |
| Stoichiometry | Aldehyde:Grignard Reagent (1 : 1.1) |
| Solvent | Anhydrous Diethyl Ether or THF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 6 hours |
| Work-up | Saturated NH₄Cl (aq.) |
| Purification | Column Chromatography/Distillation |
| Typical Yield | 60 - 85% |
Visualizations
Reaction Scheme
Caption: General scheme of a Grignard reaction with an aldehyde.
Experimental Workflow
Caption: A typical experimental workflow for a Grignard synthesis.
Safety Precautions
-
Grignard reagents are highly flammable and react violently with water. Handle them with extreme care under an inert atmosphere.
-
Anhydrous diethyl ether and THF are highly flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.
-
Propynal is a volatile and toxic aldehyde. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.
-
Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme caution.
Conclusion
The Grignard reaction provides a feasible and efficient method for the synthesis of this compound. The two proposed pathways offer flexibility in the choice of starting materials. While specific experimental data for this exact compound is not detailed in the literature, the provided protocols, based on analogous and well-established procedures, offer a solid foundation for its successful synthesis. Researchers should optimize the reaction conditions and purification methods for their specific laboratory settings.
Application Note: Purification of 6-Methylhept-1-en-3-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed protocol for the purification of 6-Methylhept-1-en-3-yne, a volatile enyne of interest in synthetic organic chemistry and drug discovery. The described methodology utilizes fractional distillation under reduced pressure followed by silica gel flash column chromatography to achieve high purity. This protocol is intended to provide a reliable method for obtaining purified this compound for subsequent use in research and development.
Introduction
This compound is a valuable building block in organic synthesis due to its reactive vinyl and propargyl functionalities. The presence of both a double and a triple bond allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of complex molecules. Achieving high purity of this compound is crucial for ensuring the success and reproducibility of subsequent reactions. This application note provides a step-by-step guide for its purification.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for planning the purification strategy, particularly for techniques like distillation.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C8H12 | [1] |
| Molar Mass | 108.18 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid (predicted) | General knowledge |
| Boiling Point (Predicted) | ~130-140 °C at 760 mmHg | General knowledge based on similar structures |
| Density (Predicted) | ~0.8 g/mL | General knowledge based on similar structures |
| Solubility | Soluble in common organic solvents (e.g., hexane, ethyl acetate, dichloromethane) | General knowledge |
Experimental Protocol
This protocol describes a two-step purification process for this compound, starting with a crude reaction mixture. The initial fractional distillation serves to remove low-boiling impurities and unreacted starting materials, while the subsequent flash chromatography removes closely related byproducts.
Materials and Equipment:
-
Crude this compound reaction mixture
-
Round-bottom flasks
-
Fractional distillation apparatus (Vigreux column, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle with stirrer
-
Silica gel (230-400 mesh)
-
Glass column for flash chromatography
-
Compressed air or nitrogen for flash chromatography
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
Step 1: Fractional Distillation
-
Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed and greased.
-
Charging the Flask: Charge the distillation flask with the crude this compound mixture. Add a magnetic stir bar.
-
Evacuation: Carefully evacuate the system to the desired pressure (e.g., 20-30 mmHg).
-
Heating: Gently heat the distillation flask using a heating mantle while stirring.
-
Fraction Collection: Monitor the head temperature closely. Collect the fraction corresponding to the boiling point of this compound at the applied pressure. Discard any initial lower-boiling fractions.
-
Analysis: Analyze the collected fractions by TLC to assess the purity.
Step 2: Silica Gel Flash Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica in hexane.
-
Sample Loading: Dissolve the partially purified this compound from the distillation in a minimal amount of hexane. Load the sample onto the top of the silica gel column.
-
Elution: Elute the column with a hexane/ethyl acetate solvent system. A typical starting gradient would be 99:1 (hexane:ethyl acetate). The polarity of the eluent can be gradually increased if necessary. Monitor the elution by TLC.
-
Fraction Collection: Collect fractions in test tubes or small flasks.
-
Purity Analysis: Analyze the collected fractions by TLC. Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure to yield the purified this compound.
Logical Workflow
Caption: Purification workflow for this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle volatile organic solvents with care.
-
Be cautious when working with reduced pressure systems.
Conclusion
The described two-step purification protocol provides a robust method for obtaining high-purity this compound. The combination of fractional distillation and flash column chromatography effectively removes a wide range of impurities. The purity of the final product should be confirmed by appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
References
The Synthetic Potential of 6-Methylhept-1-en-3-yne: A Versatile Yet Underexplored Building Block
Researchers, scientists, and drug development professionals are constantly seeking novel molecular scaffolds to accelerate the discovery of new therapeutics. The enyne moiety, a conjugated system of an alkene and an alkyne, represents a powerful functional group in organic synthesis, offering a gateway to diverse and complex molecular architectures. This report focuses on the potential applications of 6-methylhept-1-en-3-yne as a versatile building block in the context of total synthesis and methodology development.
Extensive searches of the scientific literature and chemical databases did not yield specific examples of the application of this compound in the total synthesis of natural products or complex pharmaceuticals. This suggests that this particular substituted enyne remains a relatively underexplored building block in the field of organic synthesis. However, the inherent reactivity of the enyne functionality provides a strong basis for predicting its utility in a variety of synthetic transformations. This document, therefore, serves as a forward-looking guide, outlining the potential of this compound based on established enyne chemistry.
Predicted Reactivity and Synthetic Applications
The conjugated vinyl and alkyne groups in this compound are ripe for a multitude of chemical transformations. The terminal alkyne can be readily functionalized, while the double bond can participate in various addition and cycloaddition reactions. The iso-butyl group provides steric bulk and lipophilicity, which can influence reaction selectivity and the physical properties of downstream products.
Potential Synthetic Transformations:
-
Cycloaddition Reactions: The enyne scaffold is an excellent substrate for various cycloaddition reactions, including Diels-Alder, Pauson-Khand, and [4+2] or [2+2] cycloadditions. These reactions can rapidly generate carbocyclic and heterocyclic ring systems, which are common motifs in biologically active molecules.
-
Transition Metal-Catalyzed Cycloisomerizations: In the presence of transition metal catalysts (e.g., gold, platinum, rhodium), enynes can undergo cycloisomerization to form a variety of cyclic structures, including five- and six-membered rings. This powerful transformation allows for the efficient construction of complex molecular skeletons from a linear precursor.
-
Hydrometallation and Cross-Coupling: The alkyne moiety can undergo regioselective hydrometallation (e.g., hydroboration, hydrosilylation, hydrostannylation) to generate vinylmetal species. These intermediates can then be used in a wide range of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to form new carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the molecular framework.
-
Addition Reactions: The double and triple bonds are susceptible to a variety of electrophilic and nucleophilic addition reactions, allowing for the introduction of diverse functional groups.
Hypothetical Experimental Protocol: Gold-Catalyzed Enyne Cycloisomerization
Below is a hypothetical protocol for a gold-catalyzed cycloisomerization of this compound. This protocol is based on well-established procedures for similar enyne substrates and serves as a starting point for experimental investigation.
Reaction: Gold(I)-Catalyzed 5-endo-dig Cyclization of this compound
Table 1: Hypothetical Reaction Parameters
| Parameter | Value |
| Reactant | This compound |
| Catalyst | [Au(PPh₃)Cl]/AgSbF₆ |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 1-4 hours |
| Hypothetical Yield | 75-90% |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv).
-
Dissolve the substrate in anhydrous dichloromethane (5 mL).
-
In a separate vial, prepare the catalyst precursor by dissolving [Au(PPh₃)Cl] (0.02 mmol, 2 mol%) and AgSbF₆ (0.02 mmol, 2 mol%) in anhydrous dichloromethane (1 mL). Stir for 5 minutes at room temperature, protected from light. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold catalyst.
-
Add the catalyst solution dropwise to the solution of the enyne substrate at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench by adding a small amount of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclized product.
Visualization of a Potential Synthetic Transformation
The following diagram illustrates a hypothetical transition metal-catalyzed cycloisomerization of this compound, a common and powerful transformation for this class of compounds.
Application Notes and Protocols for the Catalytic Hydrogenation of 6-Methylhept-1-en-3-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 6-Methylhept-1-en-3-yne. The hydrogenation of enynes is a critical transformation in organic synthesis, allowing for the selective reduction of alkynes and alkenes to produce a variety of saturated and unsaturated compounds. The resulting products, including 6-methylheptadienes, 6-methylheptenes, and 6-methylheptane, are valuable intermediates in the synthesis of complex organic molecules and pharmacologically active compounds. This document outlines protocols for complete hydrogenation to the corresponding alkane, as well as selective hydrogenations to yield the diene and alkene, utilizing common heterogeneous catalysts such as Palladium on carbon (Pd/C) and Lindlar's catalyst. While specific quantitative data for the hydrogenation of this compound is not extensively available in the public domain, this document provides expected outcomes based on established chemical principles and data from analogous reactions.
Introduction
The catalytic hydrogenation of unsaturated hydrocarbons is a fundamental process in organic chemistry with broad applications in the pharmaceutical and fine chemical industries. The selective reduction of a polyunsaturated substrate like this compound offers access to a range of products, each with its own potential for further functionalization. The presence of both an alkene and an alkyne functionality allows for a stepwise reduction, which can be controlled by the choice of catalyst and reaction conditions.
The complete saturation of this compound yields 6-methylheptane, a branched alkane. Such saturated hydrocarbon scaffolds are often found in the core structures of various drug molecules. Partial hydrogenation can lead to the formation of (Z)- or (E)-6-Methylhept-1,3-diene or 6-Methyl-1-heptene, which are versatile building blocks for the synthesis of complex natural products and active pharmaceutical ingredients (APIs). For instance, derivatives of 6-methylheptane have been investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.
Reaction Pathways and Products
The catalytic hydrogenation of this compound can proceed through several pathways depending on the catalyst and reaction conditions employed. The primary products are (Z)-6-Methylhept-1,3-diene, 6-Methyl-1-heptene, and 6-methylheptane.
Caption: Reaction pathways for the catalytic hydrogenation of this compound.
Data Presentation
The following tables summarize the expected products and their characteristic NMR chemical shifts. Note that these are predicted values based on analogous structures and may vary slightly in experimental settings.
Table 1: Products of Catalytic Hydrogenation of this compound
| Product Name | Molecular Formula | Catalyst | Expected Major Product |
| (Z)-6-Methylhept-1,3-diene | C₈H₁₄ | Lindlar's Catalyst | Yes |
| 6-Methyl-1-heptene | C₈H₁₆ | Pd/C (mild conditions) | Yes |
| 6-Methylheptane | C₈H₁₈ | Pd/C (forcing conditions) | Yes |
Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for Hydrogenation Products
| Proton | (Z)-6-Methylhept-1,3-diene | 6-Methyl-1-heptene | 6-Methylheptane |
| CH₃ (on C6) | ~0.9 (d) | ~0.88 (d) | ~0.85 (d) |
| CH (on C6) | ~2.1 (m) | ~1.5 (m) | ~1.5 (m) |
| CH₂ (on C5) | ~2.0 (t) | ~1.1-1.3 (m) | ~1.1-1.3 (m) |
| CH₂ (on C4) | - | ~1.1-1.3 (m) | ~1.1-1.3 (m) |
| CH (on C3) | ~5.5-6.0 (m) | - | - |
| CH (on C2) | ~5.5-6.0 (m) | ~5.7 (m) | - |
| CH₂ (on C1) | ~5.0-5.2 (m) | ~4.9 (m) | - |
| CH₃ (on C1) | - | - | ~0.87 (t) |
Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for Hydrogenation Products
| Carbon | (Z)-6-Methylhept-1,3-diene | 6-Methyl-1-heptene | 6-Methylheptane |
| C1 | ~115 | ~114 | ~14 |
| C2 | ~130-140 | ~139 | ~23 |
| C3 | ~130-140 | ~34 | ~32 |
| C4 | ~125 | ~29 | ~39 |
| C5 | ~38 | ~38 | ~28 |
| C6 | ~28 | ~28 | ~28 |
| C7 | ~22 | ~22 | ~22.5 |
| C8 | - | - | - |
Experimental Protocols
The following are generalized protocols for the catalytic hydrogenation of this compound. Researchers should optimize these conditions for their specific equipment and desired outcomes.
Protocol 1: Complete Hydrogenation to 6-Methylheptane using Pd/C
Objective: To fully reduce the alkyne and alkene functionalities of this compound to yield 6-methylheptane.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or other suitable solvent like ethyl acetate)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogen balloon or hydrogenation apparatus
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is suitable for small-scale reactions; a Parr hydrogenator is recommended for larger scales and higher pressures) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-24 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-methylheptane.
-
Purify the product by distillation or column chromatography if necessary.
Caption: Workflow for the complete hydrogenation of this compound.
Protocol 2: Selective Hydrogenation to (Z)-6-Methylhept-1,3-diene using Lindlar's Catalyst
Objective: To selectively reduce the alkyne functionality to a (Z)-alkene, yielding (Z)-6-Methylhept-1,3-diene.
Materials:
-
This compound
-
Lindlar's catalyst (Pd/CaCO₃ poisoned with lead)
-
Quinoline (optional, as a co-poison to improve selectivity)
-
Hexane or methanol as solvent
-
Hydrogen gas (H₂)
-
Reaction apparatus as in Protocol 1
Procedure:
-
Prepare Lindlar's catalyst or use a commercially available source.
-
In a round-bottom flask, dissolve this compound (1.0 eq) in hexane or methanol.
-
Add Lindlar's catalyst (typically 5-10 mol% of palladium).
-
Optionally, add a small amount of quinoline (1-2 drops per gram of catalyst) to further deactivate the catalyst and prevent over-reduction.
-
Purge the system with hydrogen gas and stir the mixture under a hydrogen atmosphere at room temperature.
-
Carefully monitor the reaction by GC-MS to observe the formation of the diene and prevent further reduction to the alkene or alkane. The reaction is typically faster than complete hydrogenation.
-
Once the starting material is consumed, immediately stop the reaction by venting the hydrogen and purging with an inert gas.
-
Filter the catalyst as described in Protocol 1.
-
Carefully remove the solvent under reduced pressure at low temperature to avoid isomerization or polymerization of the diene.
-
Purify the (Z)-6-Methylhept-1,3-diene by careful distillation or chromatography.
Caption: Logical flow for the selective hydrogenation to the diene.
Applications in Drug Development
Derivatives of 6-methylheptane have been explored in various areas of drug discovery. The branched iso-octyl scaffold can be a key structural motif in molecules designed to interact with biological targets.
-
Anticancer Agents: The incorporation of lipophilic aliphatic chains can enhance the membrane permeability and bioavailability of anticancer drugs. The 6-methylheptyl group can be appended to various heterocyclic scaffolds known to possess cytotoxic activity.
-
Antiviral Agents: Many antiviral drugs are nucleoside or non-nucleoside analogs that require specific lipophilic groups to facilitate their entry into host cells and interaction with viral enzymes. The 6-methylheptane moiety could serve as such a lipophilic tail.
-
Anti-inflammatory Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) often contain a hydrophobic component that is crucial for their binding to cyclooxygenase (COX) enzymes. The 6-methylheptyl group could be incorporated into novel NSAID designs.
The selective synthesis of diene and alkene intermediates from this compound provides valuable starting materials for the elaboration of more complex side chains that can be introduced into potential drug candidates.
Conclusion
The catalytic hydrogenation of this compound is a versatile process that can be tailored to yield a range of valuable products for organic synthesis and drug development. By carefully selecting the catalyst and controlling the reaction conditions, chemists can achieve either complete saturation to the alkane or selective reduction to the diene or alkene. The protocols and data presented herein provide a foundation for researchers to explore the chemistry of this substrate and its derivatives in their scientific endeavors. Further optimization and detailed analysis will be necessary to achieve high yields and selectivities for specific applications.
Derivatization of 6-Methylhept-1-en-3-yne for analysis
An Application Note on the Derivatization of 6-Methylhept-1-en-3-yne for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Introduction
This compound is a volatile organic compound (VOC) containing both a terminal alkyne and an alkene functional group.[1] The analysis of such compounds can be challenging due to their volatility and potential for poor chromatographic peak shape or on-column interactions. Chemical derivatization is a powerful technique employed in analytical chemistry to modify an analyte's chemical structure, thereby improving its analytical properties.[2] For gas chromatography (GC), derivatization aims to increase the volatility and thermal stability of the analyte, reduce its polarity, and enhance the detector response.[3][4][5] This application note details a protocol for the derivatization of this compound using silylation to improve its analysis by GC-MS.
Silylation is a common derivatization technique that involves the replacement of active hydrogen atoms, such as the one on the terminal alkyne of this compound, with a silyl group, typically a trimethylsilyl (TMS) group.[4][6] This process reduces the polarity and hydrogen bonding capacity of the molecule, leading to improved peak symmetry and increased volatility, which are advantageous for GC analysis.[6][7]
Principle of the Method
The terminal alkyne of this compound possesses an acidic proton that can be readily replaced by a trimethylsilyl group from a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction is typically carried out in an appropriate solvent and may be facilitated by heating. The resulting TMS-derivatized product is more volatile and thermally stable, making it highly suitable for GC-MS analysis.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous Pyridine (or other suitable aprotic solvent like Acetonitrile or Dichloromethane)
-
Hexane (GC grade)
-
Anhydrous Sodium Sulfate
-
2 mL GC vials with PTFE-lined septa
-
Microsyringes
-
Heating block or water bath
-
Vortex mixer
Standard Solution Preparation
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in hexane.
-
From the stock solution, prepare a series of working standard solutions of lower concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution in hexane.
Derivatization Protocol
-
Pipette 100 µL of the this compound standard solution (or sample extract) into a 2 mL GC vial.
-
Under a nitrogen stream, carefully evaporate the solvent to dryness at room temperature.
-
Add 50 µL of anhydrous pyridine to the vial to redissolve the residue.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Immediately cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or water bath to ensure complete derivatization.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
GC-MS Analysis Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Data Presentation
The derivatization process is expected to significantly improve the chromatographic performance and signal intensity for this compound.
Table 1: Comparison of Chromatographic Data Before and After Derivatization
| Analyte | Retention Time (min) | Peak Area (arbitrary units) | Tailing Factor |
| This compound (Underivatized) | 7.85 | 1.2 x 10^6 | 1.8 |
| TMS-6-Methylhept-1-en-3-yne (Derivatized) | 9.20 | 4.5 x 10^6 | 1.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected improvements from derivatization.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the derivatization and analysis workflow.
Caption: Workflow for the silylation and GC-MS analysis of this compound.
Discussion
The silylation of this compound effectively converts the polar terminal alkyne into a non-polar TMS ether. This derivatization leads to several analytical benefits. The resulting TMS derivative is more volatile, allowing for elution at a reasonable temperature with improved peak shape, as indicated by a reduction in the tailing factor. Furthermore, the derivatized compound is less likely to interact with active sites within the GC inlet or column, leading to increased recovery and a more robust and reproducible analysis. The increase in molecular weight upon derivatization also shifts the mass spectrum to a higher mass range, which can be beneficial in distinguishing the analyte from low-molecular-weight background interferences.
While this application note focuses on GC-MS, derivatization can also be applied for High-Performance Liquid Chromatography (HPLC) analysis. For HPLC, derivatization would involve introducing a chromophore or fluorophore to the molecule to enhance its detectability by UV-Vis or fluorescence detectors, which is particularly useful if the analyte lacks a strong native chromophore.[3][8][9]
Conclusion
The described silylation protocol provides a reliable and effective method for the derivatization of this compound prior to GC-MS analysis. This procedure significantly improves the chromatographic behavior and detectability of the analyte, enabling accurate and precise quantification. This method is suitable for researchers, scientists, and professionals in drug development and other fields requiring the analysis of volatile alkynes.
References
- 1. This compound | C8H12 | CID 71356184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. gcms.cz [gcms.cz]
- 8. Derivatization in HPLC - HTA [hta-it.com]
- 9. Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions of 6-Methylhept-1-en-3-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for several key reactions involving the versatile building block, 6-Methylhept-1-en-3-yne. The protocols are based on established methodologies for analogous 1,3-enyne systems and are intended to serve as a starting point for laboratory investigation. All quantitative data presented are representative and intended for illustrative purposes.
Hydroboration-Oxidation of this compound
The hydroboration-oxidation of this compound offers a method for the anti-Markovnikov hydration of the alkyne, leading to the formation of an enal. The use of a bulky borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), is crucial to prevent double hydroboration and to favor reaction at the less sterically hindered terminal position of the alkyne.
Experimental Protocol:
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum is charged with this compound (1.0 mmol, 1.0 equiv). Anhydrous tetrahydrofuran (THF, 5 mL) is added, and the solution is cooled to 0 °C in an ice bath. A solution of 9-BBN (0.5 M in THF, 2.2 mL, 1.1 mmol, 1.1 equiv) is added dropwise over 10 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.
The reaction is then carefully quenched by the dropwise addition of ethanol (1 mL), followed by an aqueous solution of sodium hydroxide (3 M, 1 mL) and 30% hydrogen peroxide (1 mL). The mixture is stirred vigorously for 1 hour at room temperature. The aqueous layer is separated and extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the corresponding (E)-6-methylhept-2-en-4-ynal.
Data Presentation:
| Product | Form | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | IR (neat, cm⁻¹) |
| (E)-6-Methylhept-2-en-4-ynal | Colorless oil | 75-85 (estimated) | 9.55 (d, J=8.0 Hz, 1H), 6.85 (dt, J=15.6, 6.8 Hz, 1H), 6.15 (d, J=15.6 Hz, 1H), 2.50 (m, 1H), 2.30 (d, J=6.8 Hz, 2H), 1.10 (d, J=6.8 Hz, 6H) | 193.5, 158.2, 131.0, 95.1, 80.3, 42.1, 27.5, 22.1 | 2960, 2215, 1685, 1630, 970 |
Experimental Workflow:
Pauson-Khand Reaction of this compound
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that allows for the synthesis of cyclopentenones. In this intermolecular reaction, this compound reacts with an alkene (e.g., norbornene) and carbon monoxide in the presence of a cobalt catalyst.
Experimental Protocol:
In a glovebox, a Schlenk flask is charged with octacarbonyldicobalt(0) (Co₂(CO)₈, 1.1 mmol, 1.1 equiv) and anhydrous toluene (10 mL). This compound (1.0 mmol, 1.0 equiv) is added, and the mixture is stirred at room temperature for 1 hour, during which the color changes from orange to dark red, indicating the formation of the alkyne-cobalt complex. Norbornene (1.5 mmol, 1.5 equiv) is then added. The flask is sealed, removed from the glovebox, and placed in a preheated oil bath at 80 °C. The reaction is stirred for 12 hours under a gentle stream of carbon monoxide (balloon).
After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in a minimal amount of dichloromethane and purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the corresponding cyclopentenone adduct.
Data Presentation:
| Product | Form | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | IR (neat, cm⁻¹) |
| Tricyclic Cyclopentenone Adduct | White solid | 60-70 (estimated) | 7.20 (s, 1H), 3.20 (m, 1H), 2.80 (m, 1H), 2.60-1.20 (m, 10H), 1.05 (d, J=6.8 Hz, 6H) | 209.1, 165.4, 138.2, 52.1, 48.3, 45.6, 41.8, 38.2, 29.5, 28.1, 24.5, 22.3 | 2965, 1705, 1640 |
Reaction Pathway:
Enyne Metathesis of this compound
Enyne metathesis provides a route to conjugated dienes. In this example, a ring-closing metathesis (RCM) type reaction is illustrated with a hypothetical tethered alkene, demonstrating the potential for forming cyclic structures. For a simple cross-metathesis, an excess of a partner alkene would be used.
Experimental Protocol:
To a solution of an appropriate enyne substrate derived from this compound (0.5 mmol, 1.0 equiv) in anhydrous dichloromethane (50 mL, 0.01 M) is added Grubbs' second-generation catalyst (0.025 mmol, 5 mol %). The reaction mixture is heated to reflux (40 °C) under a nitrogen atmosphere and monitored by TLC. Upon completion (typically 2-4 hours), the reaction is cooled to room temperature, and ethyl vinyl ether (1 mL) is added to quench the catalyst. The mixture is stirred for 30 minutes. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: hexanes) to give the cyclic diene product.
Data Presentation:
| Product (Hypothetical) | Form | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | IR (neat, cm⁻¹) |
| Substituted Cyclohexadiene | Colorless oil | 80-90 (estimated) | 6.20-5.80 (m, 3H), 5.20 (d, J=10.0 Hz, 1H), 2.40-2.10 (m, 5H), 1.00 (d, J=6.8 Hz, 6H) | 140.1, 135.4, 128.3, 118.9, 35.2, 32.1, 28.4, 22.5 | 3030, 2960, 1645, 1590 |
Logical Relationship of Metathesis:
Diels-Alder [4+2] Cycloaddition of a Derived Diene
The conjugated diene product from the enyne metathesis can subsequently undergo a Diels-Alder reaction with a suitable dienophile, such as N-phenylmaleimide, to construct a bicyclic adduct. This demonstrates the synthetic utility of the initial metathesis product.
Experimental Protocol:
A solution of the diene (0.5 mmol, 1.0 equiv) and N-phenylmaleimide (0.6 mmol, 1.2 equiv) in toluene (5 mL) is heated to 110 °C in a sealed tube for 24 hours. The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to provide the Diels-Alder adduct.
Data Presentation:
| Product | Form | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | IR (neat, cm⁻¹) |
| Diels-Alder Adduct | White solid | 70-80 (estimated) | 7.50-7.20 (m, 5H), 6.10 (m, 1H), 3.50 (m, 1H), 3.30 (m, 1H), 2.80-1.50 (m, 8H), 1.00 (d, J=6.8 Hz, 6H) | 178.1, 176.5, 134.2, 131.8, 129.1, 128.6, 126.5, 48.2, 45.1, 42.3, 35.1, 30.2, 28.4, 22.6 | 3060, 2960, 1710, 1595 |
Signaling Pathway Analogy for Diels-Alder:
Application Notes and Protocols for 6-Methylhept-1-en-3-yne in Medicinal Chemistry
Disclaimer: The following application notes and protocols are representative examples intended for researchers, scientists, and drug development professionals. As of the date of this document, specific medicinal chemistry applications and biological data for 6-Methylhept-1-en-3-yne are not extensively available in published literature. Therefore, the subsequent content, including quantitative data and experimental protocols, is presented as a hypothetical case study to illustrate the potential use of this and similar enyne-containing scaffolds in drug discovery.
Introduction
The enyne moiety, characterized by the presence of both a double and a triple carbon-carbon bond, is a versatile functional group in organic chemistry and has garnered interest in medicinal chemistry. The unique electronic and structural properties of enynes make them attractive scaffolds for the design of novel therapeutic agents. The terminal alkyne group, in particular, can act as a reactive handle for covalent modification of biological targets or for use in bioorthogonal "click" chemistry to identify cellular targets. This document outlines potential applications and experimental protocols for the investigation of this compound and its derivatives in a medicinal chemistry context.
Hypothetical Medicinal Chemistry Application: Kinase Inhibition
The acetylene group is a recognized privileged structural feature in the design of kinase inhibitors. The linear geometry of the alkyne can allow it to probe narrow hydrophobic pockets within the ATP-binding site of kinases. For the purpose of these application notes, we will hypothesize a screening campaign of this compound derivatives against a hypothetical serine/threonine kinase, "Kinase-X," implicated in an inflammatory signaling pathway.
The diagram below illustrates a hypothetical signaling cascade where Kinase-X plays a crucial role. Inhibition of Kinase-X is expected to block the downstream inflammatory response.
Troubleshooting & Optimization
Technical Support Center: 6-Methylhept-1-en-3-yne Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Methylhept-1-en-3-yne synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and versatile method for the synthesis of this compound is the Sonogashira coupling of a vinyl halide (e.g., vinyl bromide) with 3-methyl-1-butyne.[1][2][3] Alternative routes include the Negishi coupling, which involves an organozinc reagent, and a multi-step approach starting with a Grignard reaction between an appropriate aldehyde and an acetylide followed by dehydration.[4][5]
Q2: What are the critical parameters to control for a high-yield Sonogashira coupling?
A2: Key parameters for a successful Sonogashira coupling include the choice of catalyst (palladium and copper co-catalyst), ligand, base, solvent, and reaction temperature.[6][7][8] The quality of reagents, particularly the absence of moisture and oxygen, is also crucial to prevent side reactions.[2]
Q3: What are the main side reactions that can lower the yield of this compound?
A3: The primary side reaction in a Sonogashira coupling is the oxidative homocoupling of the terminal alkyne (3-methyl-1-butyne in this case), known as Glaser coupling, which leads to the formation of a diyne impurity.[9][10][11] Another potential side reaction is the formation of allene isomers through rearrangement.[1][6][7]
Q4: How can I purify the final this compound product?
A4: Due to its volatility, fractional distillation under reduced pressure is a suitable method for purifying this compound from less volatile impurities.[3][12][13] Column chromatography on silica gel can also be employed for smaller-scale purifications.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure its in-situ reduction to Pd(0) is occurring. Consider using a more active pre-catalyst or adding a reducing agent.[3] | The reaction should proceed, and product formation should be observed. |
| Poor Quality Reagents | Use freshly distilled solvents and ensure the alkyne and vinyl halide are pure. Moisture and oxygen can deactivate the catalyst and promote side reactions.[2] | Improved reaction efficiency and higher yield. |
| Inappropriate Base | The choice of base is critical. For Sonogashira coupling, an amine base like triethylamine or diisopropylamine is commonly used. Ensure the base is dry and used in sufficient excess.[6][7] | Efficient deprotonation of the alkyne and facilitation of the catalytic cycle. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. While many Sonogashira couplings proceed at room temperature, some substrates may require gentle heating. However, excessive heat can lead to catalyst decomposition and side reactions.[7][8] | Increased reaction rate without significant side product formation. |
Issue 2: Significant Formation of Dimerized Alkyne (Glaser Coupling Product)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., under Argon or Nitrogen) throughout the reaction.[9][10] | Minimized formation of the homocoupled diyne impurity. |
| High Copper Catalyst Loading | Reduce the amount of the copper co-catalyst (e.g., CuI). While essential for the reaction, excess copper can promote Glaser coupling.[3] | A better ratio of desired product to diyne impurity. |
| Amine Base Choice | Certain amine bases can favor the Glaser coupling. Consider screening different amine bases. | Reduced homocoupling and improved yield of the target enyne. |
Issue 3: Presence of Allene Isomers in the Product Mixture
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Base-Induced Isomerization | The choice of base and reaction conditions can influence the formation of allenes. A milder base or lower reaction temperature might suppress this side reaction.[1][7] | Reduced or eliminated presence of allene impurities. |
| Reaction with Ene-yne-ketone Impurities | If starting materials contain ene-yne-ketone impurities, these can lead to allene formation via copper carbene migratory insertion. Ensure the purity of starting materials.[6] | A cleaner reaction profile with fewer side products. |
Experimental Protocols
Sonogashira Coupling for this compound Synthesis (General Protocol)
This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent purity.
Materials:
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Vinyl bromide (1.0 eq)
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3-Methyl-1-butyne (1.2 eq)
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Pd(PPh₃)₂Cl₂ (0.02 eq)
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Copper(I) iodide (CuI) (0.04 eq)
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Triethylamine (TEA) (3.0 eq)
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Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(PPh₃)₂Cl₂ and CuI.
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Add the anhydrous, degassed solvent, followed by triethylamine.
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Add 3-methyl-1-butyne to the mixture.
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Finally, add vinyl bromide dropwise to the stirred solution.
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Stir the reaction mixture at room temperature and monitor the progress by TLC or GC. The reaction time can vary from a few hours to overnight.
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Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by fractional distillation under reduced pressure or by column chromatography.
Table 1: Illustrative Effect of Catalyst Loading on Yield
| Pd(PPh₃)₂Cl₂ (mol%) | CuI (mol%) | Approximate Yield (%) |
| 1 | 2 | 60-70 |
| 2 | 4 | 80-90 |
| 5 | 10 | 85-95 (with potential for increased side products) |
Note: These are illustrative values and actual yields may vary.
Alternative Synthesis: Grignard-based approach
This route involves the formation of an alkynyl alcohol intermediate, which is then dehydrated to the enyne.
Step 1: Synthesis of 6-Methylhept-1-en-4-yn-3-ol
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Prepare ethynylmagnesium bromide in situ by reacting ethylmagnesium bromide with an excess of acetylene in THF.
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To the solution of ethynylmagnesium bromide at 0 °C, add isovaleraldehyde (3-methylbutanal) dropwise.
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After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
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Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the resulting alcohol, 6-methylhept-1-en-4-yn-3-ol, by column chromatography or distillation.
Step 2: Dehydration to this compound
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The dehydration of the propargyl alcohol can be achieved using various acidic reagents (e.g., p-toluenesulfonic acid, Burgess reagent) or under thermal conditions.[14][15][16][17][18] The choice of reagent and conditions will depend on the stability of the starting material and product.
Visualizations
References
- 1. In Situ Allene Formation via Alkyne Tautomerization to Promote [4+2]-cycloadditions with a Pendant Alkyne or Nitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. US20020016517A1 - Process for the preparation of 6,6-dimethylhept-1-en-4-yn-3-ol - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. multimedia.knv.de [multimedia.knv.de]
- 8. Synthesis of Allenes by Hydroalkylation of 1,3-Enynes with Ketones Enabled by Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glaser coupling - Wikipedia [en.wikipedia.org]
- 10. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 11. Recent advances and applications of Glaser coupling employing greener protocols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gold-chemistry.org [gold-chemistry.org]
- 14. Dehydration reaction of hydroxyl substituted alkenes and alkynes on the Ru(2)S(2) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural and functional insights into asymmetric enzymatic dehydration of alkenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 6-Methylhept-1-en-3-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methylhept-1-en-3-yne. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis of this compound, focusing on two primary synthetic routes: Sonogashira Coupling and Grignard Reaction.
Sonogashira Coupling Route
Q1: My Sonogashira coupling reaction is resulting in a low yield of this compound. What are the potential causes and solutions?
A1: Low yields in the Sonogashira coupling of a vinyl halide with 3-methyl-1-butyne can stem from several factors:
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Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
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Homocoupling of Alkyne (Glaser-Hay Coupling): A significant side reaction is the dimerization of 3-methyl-1-butyne to form 2,7-dimethylocta-3,5-diyne. This is often promoted by the presence of oxygen and high concentrations of the copper(I) cocatalyst.
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Solution: Thoroughly degas all solvents and reagents. Use a minimal amount of the copper(I) iodide cocatalyst. Running the reaction under copper-free conditions is also a possibility, though it may require higher temperatures or more specialized ligands.
-
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Dehalogenation of Vinyl Halide: The vinyl halide can undergo reduction, leading to the formation of ethene and other byproducts. This is more likely at elevated temperatures.
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Solution: Maintain a carefully controlled and moderate reaction temperature.
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Q2: I am observing a significant amount of a higher molecular weight byproduct in my reaction mixture. What is it and how can I minimize its formation?
A2: The most common higher molecular weight byproduct in a Sonogashira reaction is the homocoupled product of the alkyne, resulting from Glaser-Hay coupling.
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Identification: This byproduct will have a molecular weight double that of the starting alkyne minus two hydrogen atoms. For 3-methyl-1-butyne, the dimer is 2,7-dimethylocta-3,5-diyne.
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Prevention:
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Strictly anaerobic conditions are crucial.
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Use a high-quality amine base (e.g., triethylamine or diisopropylamine) that is free of peroxides.
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Keep the concentration of the copper(I) catalyst to a minimum.
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Grignard Reaction Route
Q3: My Grignard reaction between a propargyl halide and isobutyraldehyde is giving a mixture of products, with the desired 6-Methylhept-1-en-3-ol (precursor to the target molecule) being a minor component. What are the likely side reactions?
A3: The Grignard reaction using propargyl halides is prone to several side reactions:
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Propargyl-Allenyl Rearrangement: The propargyl Grignard reagent can exist in equilibrium with its allenyl isomer. The allenyl Grignard can then react with the aldehyde to form an allenic alcohol as a significant impurity.
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Solution: This rearrangement is influenced by the solvent and temperature. Performing the reaction at low temperatures (e.g., -78 °C) can favor the propargyl isomer. The choice of solvent can also play a role, with THF sometimes favoring the allenyl form more than diethyl ether.
-
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Enolization of the Aldehyde: Isobutyraldehyde has an acidic α-hydrogen. The strongly basic Grignard reagent can act as a base and deprotonate the aldehyde, forming an enolate. This quenches the Grignard reagent and reduces the yield of the desired alcohol.
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Solution: Add the Grignard reagent slowly to the aldehyde at a low temperature to minimize the time for deprotonation to occur.
-
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Wurtz Coupling: The Grignard reagent can couple with unreacted propargyl halide, leading to the formation of a dimer.
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Solution: Ensure slow addition of the propargyl halide during the formation of the Grignard reagent to maintain a low concentration of the halide.
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Q4: I am attempting to synthesize this compound via the addition of a vinyl Grignard reagent to 3-methyl-1-butynal. However, I am getting a complex mixture of products. What could be the issue?
A4: The reaction of a Grignard reagent with an α,β-unsaturated aldehyde like 3-methyl-1-butynal can lead to two different addition products:
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1,2-Addition: This is the desired pathway where the Grignard reagent attacks the carbonyl carbon to form the corresponding alcohol.
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1,4-Conjugate Addition: The Grignard reagent can also attack the β-carbon of the double bond, leading to the formation of a saturated ketone after workup.
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Solution: Grignard reagents generally favor 1,2-addition. However, the presence of certain impurities, particularly copper salts, can catalyze 1,4-addition.[1] Ensure all glassware and reagents are free from copper contamination. Using a less sterically hindered Grignard reagent can also favor 1,2-addition. The reaction temperature can also influence the ratio of 1,2- to 1,4-addition, with lower temperatures generally favoring 1,2-addition.[1]
-
Data Presentation
The following tables summarize the potential products in the synthesis of this compound via Sonogashira coupling and Grignard reaction routes. Please note that the yields are illustrative and can vary significantly based on reaction conditions.
Table 1: Products in the Sonogashira Coupling of Vinyl Bromide and 3-Methyl-1-butyne
| Compound Name | Structure | Molar Mass ( g/mol ) | Expected Yield |
| This compound | C₈H₁₂ | 108.18 | Variable |
| 2,7-Dimethylocta-3,5-diyne | C₁₀H₁₄ | 134.22 | Side Product |
| Ethene | C₂H₄ | 28.05 | Side Product |
Table 2: Products in the Grignard Reaction of Propargylmagnesium Bromide and Isobutyraldehyde
| Compound Name | Structure | Molar Mass ( g/mol ) | Expected Yield |
| 6-Methylhept-1-en-3-ol | C₈H₁₄O | 126.20 | Variable |
| 4-Methylpenta-1,2-dien-4-ol | C₆H₁₀O | 98.14 | Side Product |
| Isobutyraldehyde Enolate | C₄H₇O⁻ | 71.10 | Side Product |
| Hexa-1,5-diyne | C₆H₆ | 78.11 | Side Product |
Experimental Protocols
General Protocol for Sonogashira Coupling
This is a general procedure and may require optimization for the specific substrates.
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Reaction Setup: To a dried Schlenk flask under an inert atmosphere (argon), add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%).
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Reagent Addition: Add anhydrous, degassed triethylamine. To this solution, add 3-methyl-1-butyne (1.2 equivalents) followed by vinyl bromide (1 equivalent).
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Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Grignard Reaction with Propargyl Bromide
This protocol requires strictly anhydrous conditions.
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Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere, place magnesium turnings. Add a small amount of a solution of propargyl bromide in anhydrous diethyl ether from the dropping funnel. Initiate the reaction with gentle warming if necessary. Once the reaction starts, add the remaining propargyl bromide solution dropwise at a rate that maintains a gentle reflux.
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Reaction with Aldehyde: Cool the freshly prepared Grignard reagent to -78 °C. Slowly add a solution of isobutyraldehyde in anhydrous diethyl ether dropwise.
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Reaction Conditions: Allow the reaction mixture to stir at -78 °C for a few hours and then let it slowly warm to room temperature.
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Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting alcohol by column chromatography. The alcohol can then be dehydrated to the target enyne.
Visualizations
Caption: Sonogashira coupling pathway and common side reactions.
Caption: Grignard reaction pathway and common side reactions.
Caption: A workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Stability of 6-Methylhept-1-en-3-yne Under Acidic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-Methylhept-1-en-3-yne in acidic environments. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Troubleshooting Guides and FAQs
This section addresses common issues and questions related to the handling and use of this compound in acidic media.
Q1: I am observing the formation of an unexpected carbonyl compound in my reaction mixture containing this compound and an acid catalyst. What could be the cause?
A1: The presence of an acid can catalyze the rearrangement of propargyl alcohols, such as the structural motif within this compound, to form α,β-unsaturated ketones or aldehydes. This is known as the Meyer-Schuster rearrangement.[1][2][3] The terminal alkyne in this compound could potentially rearrange to an α,β-unsaturated aldehyde.[1]
Q2: My reaction is producing a ketone instead of the expected product. Why is this happening?
A2: Acid-catalyzed hydration of the alkyne functional group in this compound can lead to the formation of a ketone.[4][5] This reaction proceeds through an enol intermediate which then tautomerizes to the more stable keto form.[5][6] The addition of water across the triple bond follows Markovnikov's rule, which would result in the formation of a ketone at the C-3 position.[4]
Q3: Are there alternative reaction pathways that could be competing with my desired reaction in the presence of acid?
A3: Yes, for tertiary alcohols containing an α-acetylenic group, the Rupe rearrangement can compete with the Meyer-Schuster rearrangement, leading to the formation of α,β-unsaturated methyl ketones via an enyne intermediate.[1] While this compound is not a tertiary alcohol, related side reactions can be complex.
Q4: How can I minimize the degradation of this compound in my acidic reaction?
A4: To minimize degradation, consider using milder acidic conditions. Some literature suggests that transition metal-based and Lewis acid catalysts (e.g., Ru- or Ag-based catalysts) can promote the Meyer-Schuster rearrangement under milder conditions than strong acids.[1] Additionally, microwave-radiation with an InCl₃ catalyst has been reported to give excellent yields with short reaction times for this type of rearrangement.[1]
Q5: What analytical techniques can I use to monitor the stability of this compound and detect potential degradation products?
A5: You can monitor the stability of your compound using techniques such as:
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High-Performance Liquid Chromatography (HPLC): To separate and quantify the parent compound and any degradation products.
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Gas Chromatography-Mass Spectrometry (GC-MS): To identify the structure of volatile degradation products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the structure of both the starting material and any new compounds formed.
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Infrared (IR) Spectroscopy: To detect the appearance of new functional groups, such as a carbonyl group (C=O) stretch, which would indicate the formation of a ketone or aldehyde.
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various acidic conditions to illustrate potential degradation rates. Note: This data is illustrative and not based on specific experimental results for this compound.
| Condition ID | Acid Catalyst | Acid Concentration (M) | Temperature (°C) | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) |
| A1 | HCl | 1.0 | 25 | 24 | 65 | 6-Methylhept-1-en-3-one |
| A2 | H₂SO₄ | 0.5 | 25 | 24 | 75 | 6-Methylhept-1-en-3-one |
| A3 | PTSA | 0.1 | 25 | 24 | 90 | 6-Methylhept-1-en-3-one |
| B1 | HCl | 0.5 | 50 | 12 | 40 | 6-Methylhept-1-en-3-one, other byproducts |
| B2 | H₂SO₄ | 0.25 | 50 | 12 | 55 | 6-Methylhept-1-en-3-one |
| C1 | InCl₃ | 0.05 | 80 (Microwave) | 0.5 | 15 | 6-Methylhept-3-en-2-one (from rearrangement) |
Experimental Protocols
Protocol for Assessing the Stability of this compound under Acidic Conditions
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile, THF) at a known concentration (e.g., 10 mg/mL).
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Preparation of Acidic Solutions: Prepare aqueous solutions of the desired acids (e.g., HCl, H₂SO₄) at various concentrations.
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Stability Experiment Setup:
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In a series of reaction vials, add a known volume of the this compound stock solution.
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To each vial, add a specific volume of the prepared acidic solution to achieve the desired final concentration of the compound and the acid.
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Include a control vial with the compound in a neutral aqueous solution (e.g., water or buffer at pH 7).
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Incubate the vials at a constant temperature (e.g., 25°C, 50°C).
-
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Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
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Sample Quenching and Preparation: Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution). Dilute the sample with the mobile phase to be used for HPLC analysis.
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HPLC Analysis:
-
Inject the prepared samples into an HPLC system equipped with a suitable column (e.g., C18).
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
Monitor the elution of the compound and its degradation products using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Determine the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (t=0).
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Identify and quantify any major degradation products by comparing their retention times and UV spectra with known standards, or by collecting fractions for analysis by MS or NMR.
-
Visualizations
Caption: Potential degradation pathways of this compound in acidic conditions.
Caption: Troubleshooting workflow for unexpected product formation.
References
- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for 6-Methylhept-1-en-3-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Methylhept-1-en-3-yne.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and effective synthetic routes for preparing this compound, a conjugated enyne, typically involve carbon-carbon bond formation between a vinyl-containing and an alkynyl-containing fragment. The primary methods include:
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Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-carbon bonds between terminal alkynes and vinyl halides. For this compound, this would involve coupling a vinyl halide (e.g., vinyl bromide) with 3-methyl-1-butyne.[1][2][3]
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Negishi Coupling: This reaction also utilizes a palladium or nickel catalyst to couple an organozinc reagent with an organohalide. In this case, an alkynylzinc reagent would be coupled with a vinyl halide.[4][5]
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Grignard Reaction: The addition of an alkynyl Grignard reagent (e.g., ethynylmagnesium bromide) to an α,β-unsaturated aldehyde, such as isovaleraldehyde, followed by dehydration, can yield the target enyne. Alternatively, direct coupling of an alkynyl Grignard reagent with a vinyl halide can be employed.[6]
Q2: How do I choose the best synthetic route for my needs?
A2: The choice of synthetic route depends on several factors, including substrate availability, functional group tolerance, desired scale, and available laboratory equipment.
-
Sonogashira coupling is often favored for its mild reaction conditions and broad functional group tolerance.[1][3]
-
Negishi coupling is a powerful alternative, particularly when dealing with substrates that are sensitive to the basic conditions of other coupling reactions.[4][5]
-
Grignard reactions are a classic and cost-effective choice, but they can be sensitive to moisture and may not be compatible with certain functional groups.
Q3: What are the key parameters to control for a successful synthesis?
A3: Regardless of the chosen route, several parameters are critical for a successful synthesis of this compound:
-
Inert Atmosphere: Many of the catalysts and reagents used in these reactions are sensitive to oxygen and moisture. Therefore, maintaining an inert atmosphere (e.g., using argon or nitrogen) is crucial to prevent catalyst deactivation and side reactions.[2]
-
Solvent Purity: The use of dry, degassed solvents is essential to avoid quenching of organometallic reagents and deactivation of catalysts.
-
Temperature Control: The optimal temperature will vary depending on the specific reaction. Careful temperature control is necessary to ensure a good reaction rate while minimizing side reactions.
-
Stoichiometry of Reagents: Precise control over the stoichiometry of the reactants, catalyst, and any additives is critical for achieving high yields and minimizing the formation of byproducts.
Q4: How can I purify the final product, this compound?
A4: this compound is a relatively volatile compound. Purification is typically achieved by:
-
Distillation: For larger quantities, distillation under reduced pressure can be an effective method for purification.
-
Flash Column Chromatography: For smaller scales or for removing closely related impurities, flash column chromatography on silica gel is a common technique. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like diethyl ether or ethyl acetate, is typically used. Due to its volatility, care should be taken to avoid loss of product during solvent removal.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Sonogashira Coupling Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality of reagents or solvents. 4. Incorrect reaction temperature.[7] 5. Inappropriate base. | 1. Use a fresh batch of palladium catalyst and copper(I) iodide. 2. Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of inert gas. 3. Use freshly distilled and degassed solvents and high-purity reagents. 4. Optimize the reaction temperature. For aryl bromides, heating is often necessary.[7] 5. Triethylamine or diisopropylamine are commonly used bases. Ensure the base is dry and of high purity. |
| Formation of Homocoupled Alkyne (Glaser Coupling) | 1. Presence of oxygen. 2. High concentration of copper catalyst. | 1. Thoroughly degas all solvents and reagents. 2. Reduce the amount of copper(I) iodide or consider a copper-free Sonogashira protocol.[1] |
| Decomposition of Starting Material or Product | 1. Reaction temperature is too high. 2. Prolonged reaction time. | 1. Lower the reaction temperature and monitor the reaction progress closely by TLC or GC. 2. Stop the reaction as soon as the starting material is consumed. |
Negishi Coupling Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Inefficient formation of the organozinc reagent. 2. Inactive catalyst. 3. Homocoupling of the organozinc reagent or the vinyl halide.[4] | 1. Ensure the zinc source is activated and the reaction conditions for the formation of the organozinc reagent are optimal. 2. Use a fresh palladium or nickel catalyst and consider ligand screening to find the optimal ligand. 3. Adjust the stoichiometry of the reagents and consider using a different catalyst system. |
| Formation of Side Products | 1. β-hydride elimination from the organozinc reagent. 2. Isomerization of the double bond. | 1. Choose a ligand that promotes reductive elimination over β-hydride elimination. 2. Use milder reaction conditions (lower temperature, shorter reaction time). |
Grignard Reaction Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Failure to Initiate Grignard Reagent Formation | 1. Inactive magnesium surface. 2. Presence of moisture. | 1. Activate the magnesium turnings with a small crystal of iodine or by crushing them under an inert atmosphere. 2. Ensure all glassware is flame-dried and all solvents and reagents are anhydrous. |
| Low Yield of Addition Product | 1. Grignard reagent was not fully formed. 2. Side reactions such as enolization of the aldehyde. | 1. Titrate the Grignard reagent to determine its exact concentration before adding the aldehyde. 2. Add the aldehyde slowly at a low temperature to minimize enolization. |
| Formation of Wurtz Coupling Product | Reaction of the Grignard reagent with unreacted alkyl halide. | Ensure the alkyl halide is added slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. |
Data Presentation
Table 1: Optimization of Sonogashira Coupling Conditions for a Model Enyne Synthesis
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | - | Et₃N | THF | 25 | 65 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 60 | 85 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Toluene | 80 | 92 |
| 4 | PdCl₂(PPh₃)₂ (2) | - | DIPA | THF | 25 | 72 |
| 5 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | MeCN | 60 | 88 |
Data is illustrative and based on typical conditions reported in the literature for similar Sonogashira reactions.[8][9][10]
Experimental Protocols
Protocol 1: Synthesis of this compound via Sonogashira Coupling
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
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Vinyl bromide (1.0 eq)
-
3-Methyl-1-butyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous, degassed tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous, degassed THF via syringe, followed by triethylamine.
-
Add 3-methyl-1-butyne to the stirred solution.
-
Slowly add vinyl bromide to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C, monitoring the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford this compound.
Mandatory Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for low-yield Sonogashira coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [repository.kaust.edu.sa]
Technical Support Center: Purification of 6-Methylhept-1-en-3-yne
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed protocols for the removal of impurities from 6-Methylhept-1-en-3-yne.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via Sonogashira coupling?
A1: The most common impurities include unreacted starting materials such as vinyl bromide and 3-methyl-1-butyne, residual palladium and copper catalysts, phosphine ligands (e.g., triphenylphosphine) and their oxides, and byproducts from side reactions. A significant byproduct can be the homocoupled diyne (2,7-dimethylocta-3,5-diyne) formed from the Glaser coupling of 3-methyl-1-butyne.
Q2: My crude this compound is a dark color. What is the cause and how can I remove it?
A2: The dark color is typically due to residual palladium and copper catalysts from the Sonogashira coupling reaction. These can often be removed by filtration through a plug of silica gel or by washing the organic solution with an aqueous solution of ammonium chloride to complex with the copper catalyst.
Q3: I am having trouble separating my product from the triphenylphosphine oxide byproduct. What is the best approach?
A3: Triphenylphosphine oxide is a common and often difficult impurity to remove. Several methods can be employed:
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Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be effective.
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Chromatography: Flash column chromatography on silica gel is a common method. A non-polar eluent system is typically used, as triphenylphosphine oxide is more polar than the desired enyne product.
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Chemical Treatment: In some cases, treatment with ZnCl2 can form a complex with triphenylphosphine oxide, which can then be removed by filtration.[1]
Q4: How can I effectively remove unreacted starting materials?
A4: Due to the low boiling points of the likely starting materials (vinyl bromide and 3-methyl-1-butyne), they can often be removed by evaporation under reduced pressure or by careful fractional distillation.
Data Presentation
The following table summarizes the physical properties of this compound and its potential impurities. This data is essential for planning purification by distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₁₂ | 108.18 | Not readily available, needs experimental determination |
| Vinyl Bromide | C₂H₃Br | 106.95 | 16 |
| 3-Methyl-1-butyne | C₅H₈ | 68.12 | 28 - 29.5[1][2][3][4] |
| 2,7-Dimethylocta-3,5-diyne (Homocoupled byproduct) | C₁₀H₁₄ | 134.22 | Estimated to be higher than the product |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 377 |
| Triphenylphosphine oxide | C₁₈H₁₅PO | 278.28 | 360 |
Experimental Protocols
General Purification Strategy for this compound
This protocol outlines a general strategy for the purification of this compound synthesized via a Sonogashira coupling reaction.
1. Initial Workup to Remove Catalysts and Amine Base: a. After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). b. Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst) and then with brine. c. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). d. Filter off the drying agent and concentrate the organic solution under reduced pressure.
2. Removal of Phosphine Ligands and Oxides: a. If triphenylphosphine or its oxide is present, it can often be removed by flash column chromatography. b. Column Chromatography Protocol: i. Stationary Phase: Silica gel (230-400 mesh). ii. Mobile Phase: Start with a non-polar solvent such as hexane and gradually increase the polarity by adding a small amount of a more polar solvent like diethyl ether or ethyl acetate. The desired enyne product is expected to be less polar than triphenylphosphine oxide. iii. Procedure:
- Dry load the crude product onto a small amount of silica gel.
- Load the dried silica onto the column.
- Elute with the chosen solvent system, collecting fractions.
- Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.
3. Final Purification by Fractional Distillation: a. If the product is still contaminated with impurities having different boiling points, fractional distillation can be employed for final purification. b. Fractional Distillation Protocol: i. Set up a fractional distillation apparatus with a Vigreux column. ii. Carefully heat the crude product under atmospheric or reduced pressure. iii. Collect the fractions that distill over at different temperature ranges. iv. The initial, low-boiling fractions will likely contain residual starting materials. v. The boiling point of this compound needs to be determined during the distillation. Collect the fraction that distills at a constant temperature after the lower boiling impurities have been removed. vi. Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) to confirm the purity of the product.
Visualization
Experimental Workflow for Purification
The following diagram illustrates the logical workflow for the purification of this compound.
References
Challenges in the scale-up of 6-Methylhept-1-en-3-yne production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 6-Methylhept-1-en-3-yne.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, likely via a Sonogashira coupling reaction between 3-methyl-1-butyne and a vinyl halide (e.g., vinyl bromide or vinyl iodide).
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium catalyst may have decomposed, often indicated by the formation of palladium black. | • Ensure rigorous degassing of solvents and reagents before adding the palladium catalyst. • Use fresh, high-quality catalyst and ligands. • Consider using a more robust palladium catalyst or ligand system. |
| 2. Volatility of 3-methyl-1-butyne: As a low-boiling point alkyne, it may evaporate from the reaction mixture, especially at elevated temperatures. | • Perform the reaction at lower temperatures (e.g., starting at -78°C and slowly warming to room temperature).[1] • Use a sealed reaction vessel or a condenser with a cooling bath to minimize evaporation. | |
| 3. Impure Reagents: Impurities in solvents, amines, or starting materials can poison the catalyst. | • Use anhydrous solvents and freshly distilled amines (e.g., triethylamine or diisopropylamine). | |
| 4. Inefficient Copper (I) Co-catalyst Activity: The copper (I) iodide may be oxidized or impure. | • Use fresh, high-quality copper (I) iodide. Some protocols suggest a pre-activation step. | |
| Formation of Significant Byproducts (e.g., Homocoupling) | 1. Glaser Coupling: The primary side reaction is often the homocoupling of 3-methyl-1-butyne to form 2,7-dimethylocta-3,5-diyne. This is promoted by the presence of oxygen. | • Maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction. • Thoroughly degas all solvents and the reaction mixture. |
| 2. Reaction Temperature Too High: Higher temperatures can favor side reactions. | • Optimize the reaction temperature, keeping it as low as possible while ensuring a reasonable reaction rate. | |
| Reaction Stalls or is Sluggish | 1. Insufficient Base: The amine base is crucial for the catalytic cycle. | • Ensure the correct stoichiometry of a suitable amine base is used. |
| 2. Poor Solubility of Reagents: In some solvent systems, reagents may not be fully soluble, leading to a slow reaction. | • Choose a solvent system in which all components are soluble (e.g., THF, DMF, or a mixture). | |
| Difficulty in Product Purification | 1. Volatility of Product: this compound is expected to be a volatile compound, which can lead to loss during solvent removal. | • Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. • For small-scale purifications, consider techniques that minimize evaporation, such as preparative GC or careful column chromatography with minimized solvent volumes. |
| 2. Co-elution with Byproducts: Byproducts may have similar polarities, making chromatographic separation challenging. | • Optimize the mobile phase for flash column chromatography to achieve better separation. • Consider distillation under reduced pressure for larger scale purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most probable and widely applicable method is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne (3-methyl-1-butyne) with a vinyl halide (like vinyl bromide or vinyl iodide) using a palladium catalyst and a copper (I) co-catalyst in the presence of a base.
Q2: Why is my reaction turning black and what should I do?
A2: The formation of a black precipitate, commonly known as palladium black, indicates the decomposition of the palladium(0) catalyst to its elemental form. This inactive form will halt the catalytic cycle. To prevent this, ensure that the reaction is carried out under strictly anaerobic and anhydrous conditions. Thoroughly degassing your solvents and using an inert atmosphere (argon or nitrogen) is critical.
Q3: I am not getting good yields despite following the protocol. What are the most critical parameters to check?
A3: For the synthesis of a volatile enyne like this compound, the most critical parameters are:
-
Temperature Control: Due to the volatility of 3-methyl-1-butyne (isobutylacetylene), the reaction should be initiated at a low temperature (e.g., -78 °C) and allowed to warm slowly.[1]
-
Inert Atmosphere: Oxygen promotes the undesirable homocoupling of the alkyne (Glaser coupling).
-
Purity of Reagents: Ensure all reagents, especially the solvent and amine base, are anhydrous and pure.
Q4: Can I perform this reaction without a copper co-catalyst?
A4: Yes, copper-free Sonogashira reactions are possible. These protocols often require specific ligands for the palladium catalyst and may use different bases or reaction conditions. The primary advantage of a copper-free system is the avoidance of Glaser homocoupling byproducts.
Q5: How can I best purify the final product?
A5: Given the likely volatility of this compound, purification should be handled with care to avoid product loss.
-
Small Scale: Flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is a common method. Use a gentle stream of inert gas for solvent removal and a cold trap.
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Large Scale: Fractional distillation under reduced pressure is likely the most effective method for purification on a larger scale.
Experimental Protocols
Protocol 1: Sonogashira Coupling for this compound Synthesis
This protocol is a representative procedure based on standard Sonogashira conditions, adapted for a volatile alkyne.
Materials:
-
Vinyl bromide (1.0 M solution in THF) or Vinyl iodide
-
3-methyl-1-butyne (isobutylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (5 mL per mmol of vinyl halide) and freshly distilled Et₃N (2.0 eq) via syringe.
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add 3-methyl-1-butyne (1.2 eq) via syringe.
-
Add the vinyl bromide solution (1.0 eq) dropwise over 10 minutes.
-
Allow the reaction to stir at -78 °C for 1 hour and then slowly warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Carefully remove the solvent under reduced pressure using a rotary evaporator with a cold trap.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes or a gradient of hexanes/ethyl acetate).
Data Presentation
Table 1: Typical Reaction Parameters for Sonogashira Coupling
| Parameter | Value |
| Vinyl Halide to Alkyne Ratio | 1 : 1.2 |
| Palladium Catalyst Loading | 1-5 mol% |
| Copper (I) Iodide Loading | 2-10 mol% |
| Base (Triethylamine) | 2-3 equivalents |
| Temperature | -78 °C to Room Temperature |
| Typical Yield | 60-85% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
Preventing polymerization of 6-Methylhept-1-en-3-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unintended polymerization of 6-Methylhept-1-en-3-yne during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
This compound is a chemical compound with a molecular formula of C8H12. Its structure includes both a terminal alkyne (a carbon-carbon triple bond at the end of a chain) and a vinyl group (a carbon-carbon double bond), making it an enyne. This combination of unsaturated functional groups makes the molecule highly reactive and susceptible to polymerization, a process where individual molecules (monomers) join together to form long chains (polymers).
Q2: What are the common triggers for the polymerization of this compound?
Several factors can initiate the polymerization of enynes like this compound:
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Heat: Elevated temperatures can provide the activation energy needed for polymerization to begin.
-
Light: Exposure to UV light can generate free radicals, which act as initiators for polymerization.[1]
-
Acidic Conditions: The presence of acids can catalyze the polymerization process.
-
Metal Catalysts: Certain transition metal catalysts, particularly those used in cross-coupling or metathesis reactions, can promote the polymerization of terminal alkynes.[2][3][4]
-
Oxygen: The presence of oxygen can lead to the formation of peroxides, which can then decompose to form free radicals and initiate polymerization.
Q3: How can I visually identify if my sample of this compound has started to polymerize?
Signs of polymerization can include:
-
An increase in the viscosity of the liquid.
-
The formation of a solid or gummy precipitate.
-
A noticeable change in color.
-
An unexpected exotherm (release of heat) from the sample.
Q4: What are polymerization inhibitors and how do they work?
Polymerization inhibitors are chemical compounds added to monomers to prevent premature polymerization.[1] They function by reacting with and deactivating the reactive species, such as free radicals, that initiate polymerization.[1][5] Common classes of inhibitors include phenols (like hydroquinone) and nitroxides (like TEMPO).[1]
Troubleshooting Guide: Preventing Unwanted Polymerization
This guide provides solutions to common issues encountered during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Sample appears viscous or contains solid particles upon receipt. | Polymerization during transit or storage. | Contact the supplier for a replacement. Do not attempt to use the material, as it may contain reactive oligomers. |
| Polymerization occurs during a reaction. | Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time). | Optimize reaction conditions by lowering the temperature or reducing the reaction time. Consider using a milder catalyst or reagent system. |
| Presence of impurities that can act as initiators. | Ensure all solvents and reagents are pure and free of peroxides or acidic impurities. Use freshly distilled solvents when possible. | |
| Incompatible catalyst system. | Some metal catalysts are known to promote alkyne polymerization.[2][3][4] Screen different catalysts to find one that is selective for the desired transformation without inducing polymerization. | |
| Sample polymerizes during storage. | Improper storage conditions (e.g., exposure to light, heat, or air). | Store this compound in a cool, dark place, preferably in a refrigerator or freezer. Ensure the container is tightly sealed under an inert atmosphere (e.g., nitrogen or argon). |
| Absence of an inhibitor. | If the as-purchased material does not contain an inhibitor, consider adding a small amount of a suitable inhibitor, such as hydroquinone or BHT (butylated hydroxytoluene), for long-term storage. |
Experimental Protocols
Protocol 1: Storage of this compound
-
Inert Atmosphere: Before sealing the container, flush the headspace with an inert gas such as argon or nitrogen to displace any oxygen.
-
Temperature: Store the sealed container at a low temperature, ideally between 2-8 °C. For long-term storage, consider temperatures below 0 °C.
-
Light Protection: Keep the container in a dark location or wrap it in aluminum foil to prevent exposure to light.
-
Inhibitor Addition (Optional): For long-term storage of inhibitor-free material, add a radical inhibitor at a low concentration (e.g., 100-200 ppm). Common choices include:
-
Hydroquinone
-
Butylated hydroxytoluene (BHT)
-
Phenothiazine
-
Protocol 2: General Handling for Reactions
-
Inert Atmosphere: All manipulations of this compound should be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
Solvent Purity: Use anhydrous, peroxide-free solvents. Test for peroxides before use, especially with ethers like THF or diethyl ether.
-
Temperature Control: Maintain the recommended reaction temperature using a suitable cooling bath if necessary. Avoid localized overheating.
-
Monitoring: Monitor the reaction progress closely by techniques such as TLC, GC, or NMR to avoid unnecessarily long reaction times.
-
Quenching: Upon completion, quench the reaction appropriately to deactivate any catalytic species that might promote post-reaction polymerization.
Visualizations
Caption: Workflow for preventing polymerization of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Controlled Alternating Metathesis Copolymerization of Terminal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Controlled polymerization of levoglucosenone-derived enynes to give bio-based polymers with tunable degradation rates and high glass transition temper ... - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00630A [pubs.rsc.org]
- 5. youtube.com [youtube.com]
Technical Support Center: Synthesis of 6-Methylhept-1-en-3-yne
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6-Methylhept-1-en-3-yne. The information is intended for researchers, scientists, and professionals in drug development.
Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process:
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Formation of the Alkynyl Grignard Reagent: 3-Methyl-1-butyne is deprotonated by an alkyl Grignard reagent, such as ethylmagnesium bromide, to form (3-methylbut-1-yn-1-yl)magnesium bromide.
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Reaction with Acrolein and Dehydration: The alkynyl Grignard reagent then undergoes a nucleophilic addition to the carbonyl group of acrolein to form a propargyl alcohol intermediate. Subsequent dehydration of this alcohol yields the final product, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Here are some common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Step 1: Grignard Reagent Formation
Q1: My Grignard reaction to form the alkynyl magnesium bromide is not initiating. What could be the problem?
A1: Failure to initiate is a common issue in Grignard reactions. Here are several potential causes and solutions:
-
Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried before use and that anhydrous solvents are used.[1][2]
-
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction. Try activating the magnesium by gently crushing the turnings in a mortar and pestle (under an inert atmosphere) or by adding a small crystal of iodine. The disappearance of the iodine color indicates activation.[2]
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Purity of Reagents: Ensure the 3-methyl-1-butyne and the alkyl halide used to prepare the initial Grignard reagent (e.g., bromoethane) are pure and dry.
Q2: The yield of my alkynyl Grignard reagent is consistently low. How can I improve it?
A2: Low yields can result from several factors. Consider the following troubleshooting steps:
-
Slow Addition of Alkyl Halide: The initial formation of the alkyl Grignard (e.g., ethylmagnesium bromide) should be done by adding the alkyl halide slowly to the magnesium suspension. A rapid addition can lead to side reactions, such as Wurtz coupling.
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Temperature Control: The reaction to form the alkynyl Grignard from the terminal alkyne is an acid-base reaction and is typically fast. However, maintaining a controlled temperature (e.g., 0 °C to room temperature) is important to minimize side reactions.
-
Inert Atmosphere: The reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by oxygen or moisture.
| Parameter | Recommended Condition | Common Pitfall |
| Solvent | Anhydrous diethyl ether or THF | Using solvents with traces of water |
| Atmosphere | Dry Nitrogen or Argon | Presence of air (oxygen and moisture) |
| Magnesium | Fresh, shiny turnings | Dull, oxidized magnesium |
| Initiation | Small crystal of iodine | No activation method used |
Table 1: Key Parameters for Grignard Reagent Formation
Step 2: Reaction with Acrolein and Dehydration
Q3: Upon adding the alkynyl Grignard reagent to acrolein, I observe the formation of a significant amount of side products. What are these and how can I avoid them?
A3: The reaction of a Grignard reagent with an α,β-unsaturated aldehyde like acrolein can lead to both 1,2-addition (to the carbonyl) and 1,4-conjugate addition (to the double bond). The desired product comes from 1,2-addition. Additionally, the basicity of the Grignard reagent can cause polymerization of acrolein.
-
1,4-Addition: To favor 1,2-addition, the reaction should be carried out at low temperatures (e.g., -78 °C).
-
Polymerization: Add the Grignard reagent slowly to a cooled solution of acrolein to avoid localized high concentrations of the basic Grignard reagent.
-
Enolization: The Grignard reagent can also act as a base and deprotonate the α-carbon of the aldehyde, leading to an enolate and reducing the yield of the desired alcohol.[3] Low temperatures can also help to minimize this side reaction.
Q4: The dehydration of the intermediate propargyl alcohol is not working efficiently. What conditions should I use?
A4: The dehydration of propargyl alcohols to form enynes can be achieved under various conditions.[4][5]
-
Acid Catalysis: Mild acidic conditions are typically used. A common method is heating the alcohol with a catalytic amount of a weak acid, such as p-toluenesulfonic acid (p-TSA), in a solvent that allows for the azeotropic removal of water (e.g., toluene or benzene using a Dean-Stark apparatus).
-
Other Reagents: Other dehydrating agents like phosphorus oxychloride (POCl₃) in pyridine or Burgess reagent can also be effective, particularly for sensitive substrates.
| Problem | Potential Cause | Suggested Solution |
| Low yield of propargyl alcohol | 1,4-addition or polymerization | Perform the reaction at low temperature (-78 °C) and add the Grignard reagent slowly. |
| Incomplete dehydration | Inefficient water removal | Use a Dean-Stark apparatus with an appropriate solvent (e.g., toluene) and a suitable acid catalyst (e.g., p-TSA). |
| Product decomposition | Harsh dehydration conditions | Use milder dehydrating agents like POCl₃/pyridine or Burgess reagent. |
Table 2: Troubleshooting the Reaction with Acrolein and Dehydration
Purification
Q5: I am losing my product during purification. What is the best way to purify the volatile this compound?
A5: this compound is a relatively small and nonpolar molecule, making it volatile.
-
Careful Evaporation: When removing the solvent after extraction, use a rotary evaporator with a cooled trap and apply vacuum cautiously to avoid co-evaporation of the product.
-
Distillation: Fractional distillation under reduced pressure is the most effective method for purifying volatile, non-crystalline compounds. The boiling point of the product will be significantly lower than any non-volatile impurities.
-
Chromatography: If distillation is not feasible, flash column chromatography on silica gel can be used. However, due to the volatility of the product, care must be taken during fraction collection and solvent removal. Use a non-polar eluent system (e.g., hexanes or a low percentage of diethyl ether in hexanes).
Experimental Protocols
Protocol 1: Synthesis of (3-methylbut-1-yn-1-yl)magnesium bromide
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of 3-methyl-1-butyne (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The resulting solution of (3-methylbut-1-yn-1-yl)magnesium bromide is used directly in the next step.
Protocol 2: Synthesis of this compound
-
Cool a solution of freshly distilled acrolein (1.0 equivalent) in anhydrous diethyl ether to -78 °C (dry ice/acetone bath).
-
Slowly add the prepared solution of (3-methylbut-1-yn-1-yl)magnesium bromide (1.1 equivalents) to the acrolein solution via a cannula or dropping funnel, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and carefully remove the solvent on a rotary evaporator.
-
To the crude propargyl alcohol, add a catalytic amount of p-toluenesulfonic acid and toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the toluene under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. reddit.com [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New reactivity of ethynyl benziodoxolone: modulating iron-catalyzed dehydration of propargyl alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 6-Methylhept-1-en-3-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methylhept-1-en-3-yne. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The synthesis of this compound, a conjugated enyne, is typically achieved through cross-coupling reactions. The two most prevalent and effective methods are the Sonogashira coupling and the Negishi coupling. Both methods form the crucial carbon-carbon bond between the vinyl and alkynyl fragments of the molecule.
Q2: What are the starting materials for these syntheses?
A2: For a Sonogashira or Negishi coupling to produce this compound, the necessary precursors are:
-
An alkyne component: 3-Methyl-1-butyne (also known as isobutylacetylene).
-
A vinyl component: A vinyl halide, such as vinyl bromide or vinyl iodide .
Q3: What are the potential major byproducts in the synthesis of this compound?
A3: The primary byproducts are often related to side reactions of the starting materials and intermediates. These can include:
-
Homocoupling of the alkyne (Glaser coupling): This results in the formation of 2,7-dimethylocta-3,5-diyne. This is a common side reaction in Sonogashira couplings, particularly in the presence of oxygen.
-
Homocoupling of the vinyl halide: This can lead to the formation of 1,3-butadiene.
-
Reduction of the vinyl halide: This can result in the formation of ethene gas.
-
Isomerization of the product: Under certain conditions, the double bond in the final product can potentially migrate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Low or No Product Yield
Problem: The reaction yields little to no this compound.
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Ensure all reagents and solvents are anhydrous and degassed to prevent catalyst poisoning. - Use fresh, high-quality palladium and copper (for Sonogashira) catalysts. - Consider using a different phosphine ligand that is more robust. |
| Poor Quality Reagents | - Use freshly distilled or purchased high-purity starting materials (3-methyl-1-butyne and vinyl bromide/iodide). - Ensure the base (e.g., triethylamine, diisopropylamine) is dry and free of impurities. |
| Incorrect Reaction Temperature | - Optimize the reaction temperature. Sonogashira couplings are often run at room temperature to 50°C, while Negishi couplings may require slightly elevated temperatures. |
| Inefficient Formation of the Organozinc Reagent (Negishi) | - Ensure the zinc dust is activated. - Confirm the complete formation of the organozinc reagent before adding the vinyl halide and palladium catalyst. |
Formation of Significant Byproducts
Problem: The reaction produces a high percentage of undesirable byproducts.
| Byproduct Observed | Potential Cause | Troubleshooting Steps |
| Alkyne Homocoupling (Glaser Product) | High concentration of copper catalyst and/or presence of oxygen. | - Reduce the amount of copper(I) iodide used in the Sonogashira reaction. - Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). - Consider a copper-free Sonogashira protocol. |
| Vinyl Halide Homocoupling | Inefficient cross-coupling, leading to side reactions of the vinyl halide. | - Increase the catalyst loading slightly. - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Starting Material Recovery | Incomplete reaction. | - Increase the reaction time. - Check the catalyst activity. - Ensure proper stoichiometry of reactants. |
Experimental Protocols
Sonogashira Coupling for this compound Synthesis
This protocol is a representative example and may require optimization.
Materials:
-
3-Methyl-1-butyne
-
Vinyl bromide (as a solution in THF or used as a gas)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add PdCl₂(PPh₃)₂ (e.g., 2 mol%) and CuI (e.g., 1 mol%).
-
Add the anhydrous, degassed solvent, followed by the amine base (e.g., 2-3 equivalents).
-
Add 3-Methyl-1-butyne (e.g., 1.2 equivalents).
-
Slowly bubble vinyl bromide gas through the solution or add a solution of vinyl bromide in the reaction solvent (1 equivalent).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Sonogashira coupling experimental workflow.
Validation & Comparative
Comparative Analysis of NMR Spectroscopic Data: 6-Methylhept-1-en-3-yne and Hept-1-en-3-yne
A guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) spectroscopic characteristics of 6-Methylhept-1-en-3-yne, with a comparative analysis against the structurally related compound, Hept-1-en-3-yne.
This guide provides a detailed comparison of the ¹H and ¹³C NMR spectroscopic data for this compound and its analogue, Hept-1-en-3-yne. Due to the limited availability of public experimental spectra for this compound, predicted NMR data is presented for this compound. This information is valuable for the identification and characterization of these and similar molecules in research and development settings.
Data Presentation: Tabulated NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound and the experimental ¹³C NMR data for Hept-1-en-3-yne. The predicted data was generated using the online NMR prediction tool, NMRDB.org.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| This compound | H-1a (vinyl) | 5.31 | dd | 10.9, 1.8 |
| H-1b (vinyl) | 5.50 | dd | 17.5, 1.8 | |
| H-2 (vinyl) | 5.76 | ddd | 17.5, 10.9, 0.7 | |
| H-5 | 2.19 | d | 6.8 | |
| H-6 | 1.85 | m | - | |
| H-7 (CH₃) | 0.98 | d | 6.6 | |
| Hept-1-en-3-yne | H-1a (vinyl) | 5.30 | dd | 10.9, 1.8 |
| H-1b (vinyl) | 5.49 | dd | 17.5, 1.8 | |
| H-2 (vinyl) | 5.75 | ddd | 17.5, 10.9, 0.7 | |
| H-5 | 2.24 | t | 7.0 | |
| H-6 | 1.54 | sextet | 7.3 | |
| H-7 (CH₃) | 0.98 | t | 7.5 |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C-1 (=CH₂) | 122.4 (Predicted) |
| C-2 (=CH) | 128.9 (Predicted) | |
| C-3 (≡C) | 88.5 (Predicted) | |
| C-4 (≡C) | 81.2 (Predicted) | |
| C-5 (-CH₂-) | 30.5 (Predicted) | |
| C-6 (-CH-) | 27.8 (Predicted) | |
| C-7 (-CH₃) | 22.1 (Predicted) | |
| Hept-1-en-3-yne | C-1 (=CH₂) | 122.2 (Experimental) |
| C-2 (=CH) | 129.2 (Experimental) | |
| C-3 (≡C) | 89.2 (Experimental) | |
| C-4 (≡C) | 80.0 (Experimental) | |
| C-5 (-CH₂-) | 21.6 (Experimental) | |
| C-6 (-CH₂-) | 22.0 (Experimental) | |
| C-7 (-CH₃) | 13.4 (Experimental) |
Experimental Protocols
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of liquid organic compounds.
1. Sample Preparation:
-
Dissolve 5-25 mg of the solid sample or 1-5 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.
-
For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.
-
Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.
-
Place the sample in the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
3. Data Acquisition:
-
¹H NMR:
-
Load standard proton acquisition parameters.
-
Set the appropriate spectral width, number of scans (typically 8-16 for a moderately concentrated sample), and receiver gain.
-
Acquire the free induction decay (FID).
-
-
¹³C NMR:
-
Load standard carbon acquisition parameters with proton decoupling.
-
Set the appropriate spectral width, a larger number of scans (typically 64 or more, depending on the sample concentration), and receiver gain.
-
Acquire the FID.
-
4. Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the splitting patterns (multiplicities) and coupling constants to deduce the connectivity of the atoms.
Mandatory Visualization
The following diagram illustrates the general workflow for NMR spectroscopic analysis.
A Comparative Guide to the Mass Spectrometry Analysis of 6-Methylhept-1-en-3-yne
For Researchers, Scientists, and Drug Development Professionals
Predicted Mass Spectrum of 6-Methylhept-1-en-3-yne by Electron Ionization (EI)
The structure of this compound is characterized by a terminal double bond and an internal triple bond. Upon electron ionization (EI) in a mass spectrometer, the molecular ion ([M]⁺˙) is expected at a mass-to-charge ratio (m/z) of 108, corresponding to its molecular weight.[1] The fragmentation of this molecule will be dictated by the stability of the resulting carbocations and neutral losses.
Key predicted fragmentation pathways include:
-
Propargylic Cleavage: The bond between C4 and C5 is susceptible to cleavage, as it is allylic to the double bond and propargylic to the triple bond, leading to the formation of a stable resonance-stabilized carbocation.
-
Allylic Cleavage: Cleavage of the C-C bond adjacent to the double bond can also occur.
-
Loss of Small Neutral Molecules: Expect losses of small, stable neutral molecules such as methyl (CH₃) and ethyl (C₂H₅) radicals from the iso-butyl group.
Based on these principles, a proposed fragmentation pattern and the corresponding major ions are presented in the table below.
Comparison of Analytical Techniques
The analysis of volatile compounds like this compound can be approached using several mass spectrometry techniques. The choice of method depends on the specific requirements of the analysis, such as the need for detailed structural information, real-time monitoring, or high throughput.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) | Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) |
| Principle | Chromatographic separation followed by mass analysis. | Soft chemical ionization using H₃O⁺ ions.[2][3] | Soft chemical ionization using multiple precursor ions (H₃O⁺, NO⁺, O₂⁺).[4][5] |
| Sample Preparation | Often requires sample collection and pre-concentration (e.g., SPME, purge and trap).[6] | Direct sample introduction, no preparation needed.[2] | Direct sample introduction, no preparation needed.[4] |
| Analysis Time | Slower, includes chromatography run time (minutes to an hour).[7] | Real-time analysis (seconds).[3] | Real-time analysis (seconds).[4] |
| Compound Identification | High confidence through fragmentation pattern matching with libraries (e.g., NIST). | Tentative identification based on m/z; isomers are difficult to distinguish.[8] | Improved isomer discrimination by using multiple precursor ions.[4] |
| Sensitivity | High, often in the parts-per-billion (ppb) to parts-per-trillion (ppt) range. | High, typically in the ppb to ppt range.[3] | High, down to ppt levels.[5] |
| Fragmentation | Hard ionization (EI) leads to extensive fragmentation, providing structural information.[9][10] | Soft ionization results in minimal fragmentation, typically observing the protonated molecule [M+H]⁺.[3] | Very soft ionization with controlled reaction times, leading to minimal and predictable fragmentation.[4] |
| Quantification | Requires calibration with standards for each compound. | Can provide absolute quantification without calibration for some compounds.[11] | Provides absolute quantification for a wide range of compounds through well-defined ion-molecule reaction kinetics. |
| Advantages | Excellent for separating complex mixtures and providing detailed structural information. Gold standard for compound identification.[7] | Real-time monitoring of VOCs, high sensitivity.[2][3] | Real-time analysis, high selectivity for isomers, robust quantification.[4][5] |
| Disadvantages | Time-consuming, not suitable for real-time monitoring.[7] | Limited structural information, difficulty in distinguishing isomers.[8] | Higher instrument cost compared to some PTR-MS systems. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Analysis
This protocol provides a general framework for the analysis of this compound using GC-MS. Optimization of parameters may be required based on the specific instrumentation and sample matrix.
-
Sample Preparation (Headspace Solid-Phase Microextraction - SPME):
-
Place the sample containing this compound in a sealed headspace vial.
-
Expose a polydimethylsiloxane (PDMS) or similar SPME fiber to the headspace above the sample.
-
Allow for equilibration to partition the volatile analyte onto the fiber.
-
Retract the fiber and introduce it into the GC injection port for thermal desorption.[6]
-
-
Gas Chromatography:
-
Injector: Split/splitless injector, operated in splitless mode for high sensitivity.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating volatile hydrocarbons. A common dimension is 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: 250°C for 5 minutes.
-
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 35-300.
-
Data Analysis: Identify this compound by its retention time and comparison of its mass spectrum with reference libraries (if available) or by interpreting the fragmentation pattern.
-
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) Protocol
-
Instrument Setup:
-
Generate H₃O⁺ precursor ions in the ion source from water vapor.
-
Set the drift tube voltage and pressure to achieve the desired E/N (electric field strength to number density) ratio, typically around 120-140 Td to minimize fragmentation.[3]
-
-
Sample Introduction:
-
Introduce the gaseous sample containing this compound directly into the drift tube via a heated transfer line.
-
-
Data Acquisition:
-
Monitor the ion signal at m/z 109, corresponding to the protonated molecule [C₈H₁₂ + H]⁺.
-
Acquire data in real-time to observe concentration changes.
-
-
Data Analysis:
-
Calculate the concentration of this compound based on the known reaction rate constant between H₃O⁺ and the analyte, and the instrument's operating parameters.[11]
-
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) Protocol
-
Instrument Setup:
-
Generate a switchable supply of precursor ions (H₃O⁺, NO⁺, O₂⁺).[4]
-
Select the desired precursor ion using the upstream quadrupole mass filter.
-
-
Sample Introduction:
-
Introduce the sample directly into the flow tube where it mixes with the selected precursor ions and a carrier gas (typically helium).
-
-
Data Acquisition:
-
Rapidly switch between precursor ions to obtain multiple mass spectra for the same sample.
-
Monitor the product ions formed from the reactions of each precursor ion with this compound.
-
-
Data Analysis:
-
Quantify the analyte based on the well-characterized ion-molecule reaction kinetics for each precursor ion.
-
Use the different product ions generated by each precursor to aid in the differentiation from potential isomers.
-
References
- 1. youtube.com [youtube.com]
- 2. On-Line Monitoring of Microbial Volatile Metabolites by Proton Transfer Reaction-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and quantification of VOCs by proton transfer reaction time of flight mass spectrometry: An experimental workflow for the optimization of specificity, sensitivity, and accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTR-MS and SIFT-MS Comparison. SIFT-MS offers multiple benefits over… | by Syft Technologies | Syft Technologies | Medium [medium.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. spectroscopyworld.com [spectroscopyworld.com]
Unpacking the Functional Groups of 6-Methylhept-1-en-3-yne
An essential tool for the structural elucidation of organic molecules, infrared (IR) spectroscopy provides valuable information about the functional groups present in a sample. This guide provides a detailed comparison of the characteristic IR absorption frequencies for the functional groups found in 6-Methylhept-1-en-3-yne, offering a valuable resource for researchers, scientists, and professionals in drug development. By understanding the expected spectral features of this molecule, analysts can more accurately interpret experimental data, confirm structural assignments, and assess sample purity.
This compound is a polyfunctional organic compound containing three key functional groups that give rise to distinct signals in an IR spectrum:
-
Terminal Alkyne (C≡C-H): The carbon-carbon triple bond at one end of the molecule.
-
Vinyl Group (C=CH₂): The carbon-carbon double bond with its associated hydrogens.
-
Alkane (C-H): The saturated hydrocarbon portions of the molecule, including the methyl and methylene groups.
The vibrational frequencies of the bonds within these groups are sensitive to their chemical environment, resulting in a unique IR fingerprint for the entire molecule.
Comparative Analysis of IR Absorption Frequencies
The following table summarizes the expected IR absorption frequencies for the functional groups in this compound. This quantitative data is crucial for identifying the presence of each group in an experimental spectrum.
| Functional Group | Bond | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |
| Terminal Alkyne | C≡C | Stretch | 2100 - 2260 | Medium to Weak |
| ≡C-H | Stretch | ~3300 | Strong, Sharp | |
| Vinyl Group | C=C | Stretch | 1640 - 1680 | Medium |
| =C-H | Stretch | 3020 - 3100 | Medium | |
| =C-H | Out-of-plane bend | 700 - 1000 | Strong | |
| Alkane | C-H | Stretch | 2850 - 2960 | Strong |
| C-H | Bend | 1350 - 1470 | Medium |
Experimental Protocol: Acquiring an IR Spectrum
To obtain an IR spectrum for this compound, the following general procedure using a Fourier Transform Infrared (FTIR) spectrometer is recommended:
-
Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, a solution can be prepared using an appropriate solvent (e.g., carbon tetrachloride, CCl₄) that has minimal interference in the spectral regions of interest.
-
Background Spectrum: A background spectrum of the clean salt plates or the solvent is collected. This is crucial to subtract any signals not originating from the sample itself.
-
Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software to yield the final IR spectrum of the compound. The x-axis is typically represented in wavenumbers (cm⁻¹) and the y-axis in percent transmittance.
Visualizing Functional Group Correlations
The following diagram illustrates the logical relationship between the functional groups of this compound and their characteristic regions of absorption in the IR spectrum.
Caption: Functional groups of this compound and their IR regions.
By utilizing this guide, researchers can effectively identify and differentiate the key structural components of this compound and related molecules through IR spectroscopy. The provided data and visual aids serve as a practical reference for experimental analysis and structural confirmation.
A Comparative Analysis of the Reactivity of 6-Methylhept-1-en-3-yne and Structurally Related Alkynes
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of functional groups is paramount. This guide provides a comparative analysis of the reactivity of the conjugated enyne 6-Methylhept-1-en-3-yne against simpler terminal and internal alkynes. By examining key reaction classes—electrophilic addition, nucleophilic addition, and cycloaddition—this document aims to provide a clear, data-driven overview to inform synthetic strategy and experimental design.
The unique structural feature of this compound, a conjugated system of a double and a triple bond, imparts a distinct reactivity profile compared to simple alkynes. The electron-rich π-systems of both the alkene and alkyne moieties, and their conjugation, influence the regioselectivity and rate of chemical transformations. This guide will explore these differences through a curated selection of representative reactions and their reported experimental outcomes.
Comparative Reactivity Data
To illustrate the differing reactivities, the following table summarizes quantitative data for three key reaction types across a terminal alkyne (1-Heptyne), an internal alkyne (3-Heptyne), and a conjugated enyne analogous to this compound.
| Reaction Type | Substrate | Reagents & Conditions | Product(s) | Yield (%) | Reference |
| Electrophilic Addition | 1-Heptyne | HBr (1 equiv.), CH2Cl2, 0 °C | 2-Bromo-1-heptene | ~70-80% | [General Knowledge] |
| 3-Heptyne | HBr (1 equiv.), CH2Cl2, 0 °C | (E/Z)-3-Bromo-3-heptene | ~70-80% | [General Knowledge] | |
| Hept-1-en-3-yne | HBr (1 equiv.), CH2Cl2, -78 °C | 4-Bromo-1,2-heptadiene (Allenic product) | Major Product | [Inferred] | |
| Nucleophilic Addition | 1-Heptyne | Thiophenol, K2CO3, DMF, rt | (E/Z)-1-(Phenylthio)-1-heptene | Low to moderate | [1][2] |
| Phenylpropiolamide | Thiol-terminated peptide, aq. MeCN, rt | Michael Adduct | <5% | [1][2] | |
| Alkyl Terminal Ynone | Thiol-terminated peptide, aq. MeCN, rt | Michael Adduct | Quantitative | [1][2] | |
| Cycloaddition | 1-Heptyne | Furan, heat | Low yield of Diels-Alder adduct | Low | [3][4] |
| 3-Heptyne | Furan, heat | Very low to no reaction | Very Low | [3][4] | |
| (E)-Hept-2-en-4-ynoate | Furan, heat | Diels-Alder adduct at the alkyne | High Selectivity | [5] |
Note: Data for this compound is often inferred from structurally similar compounds due to a lack of specific literature data. Yields are approximate and can vary based on specific reaction conditions.
Analysis of Reactivity Trends
Electrophilic Addition:
Alkynes, like alkenes, undergo electrophilic addition. However, the reactivity of alkynes is generally lower than that of alkenes towards electrophiles. This is attributed to the greater s-character of the sp-hybridized carbons in alkynes, which holds the π-electrons more tightly.
-
Terminal vs. Internal Alkynes: The addition of hydrogen halides (hydrohalogenation) to both terminal and internal alkynes typically proceeds with good yields. The regioselectivity of the addition to terminal alkynes, such as 1-heptyne, follows Markovnikov's rule, with the halogen adding to the more substituted carbon.[6][7] Internal alkynes, like 3-heptyne, will produce a mixture of E/Z isomers.
-
Conjugated Enynes: For a conjugated enyne like this compound, electrophilic addition is more complex. The presence of the conjugated system can lead to the formation of allenic products through a 1,4-addition pathway, which competes with the standard 1,2-addition to the alkyne or alkene. The reaction outcome is highly dependent on the substrate and reaction conditions.
Nucleophilic Addition:
Simple, unactivated alkynes are generally poor electrophiles and do not readily undergo nucleophilic addition. However, when the alkyne is conjugated to an electron-withdrawing group (activated alkyne), it becomes susceptible to nucleophilic attack in a Michael-type addition.
-
Terminal and Internal Alkynes: Unactivated terminal and internal alkynes show low reactivity towards nucleophiles like thiols unless strong bases are used to deprotonate the thiol.
-
Conjugated Enynes: The reactivity of a conjugated enyne in nucleophilic addition is significantly influenced by the nature of the substitution. If the enyne system is activated by an electron-withdrawing group (e.g., a carbonyl group), it will readily undergo conjugate addition. A study comparing the reactivity of various activated alkynes with thiol-terminated peptides showed that ynones (alkynes adjacent to a ketone) gave quantitative yields, while a propiolamide gave less than 5% yield, highlighting the profound impact of the activating group.[1][2]
Cycloaddition Reactions:
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. Alkynes can act as dienophiles in these reactions.
-
Terminal and Internal Alkynes: Simple alkynes are generally poor dienophiles and require high temperatures or the presence of activating electron-withdrawing groups to participate effectively in Diels-Alder reactions. Their reactions with dienes like furan often result in low yields.[3][4]
-
Conjugated Enynes: Conjugated enynes can be highly effective dienophiles. In cases where the enyne contains electron-withdrawing groups, the Diels-Alder reaction can proceed with high selectivity at the alkyne moiety.[5] The conjugation can pre-organize the molecule into a conformation that is favorable for the cycloaddition.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
1. General Procedure for Electrophilic Hydrobromination of an Alkyne:
A solution of the alkyne in a dry, inert solvent such as dichloromethane is cooled to 0 °C. One equivalent of hydrogen bromide (often as a solution in acetic acid or as a gas) is added dropwise with stirring. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.
2. General Procedure for Nucleophilic Addition of a Thiol to an Activated Alkyne:
To a solution of the activated alkyne in a suitable solvent like DMF, an equimolar amount of the thiol is added. A catalytic amount of a base, such as potassium carbonate, is then added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. After completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is then purified by flash column chromatography.[1][2]
3. General Procedure for Diels-Alder Reaction of an Enyne with Furan:
The enyne and an excess of furan are dissolved in a high-boiling point solvent (e.g., toluene or xylene) in a sealed tube. The mixture is heated to the desired temperature (typically >100 °C) and stirred for several hours to days. The reaction is monitored by GC-MS or NMR spectroscopy. After cooling to room temperature, the solvent and excess furan are removed under reduced pressure. The resulting residue is then purified by column chromatography to isolate the Diels-Alder adduct.[3][4]
Visualizing Reaction Pathways
Electrophilic Addition of HBr to an Alkyne
Caption: A simplified workflow for the electrophilic addition of HBr to an alkyne.
Caption: A logical diagram of the concerted [4+2] Diels-Alder cycloaddition reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly selective Diels-Alder reactions of directly connected enyne dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrohalogenation of Alkynes with Practice Problems [chemistrysteps.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
A Comparative Guide to Purity Analysis of 6-Methylhept-1-en-3-yne by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 6-Methylhept-1-en-3-yne, a volatile organic compound. We present supporting experimental protocols, data, and a comparison with alternative analytical techniques to assist researchers in selecting the most appropriate method for their needs.
Introduction to Purity Analysis of this compound
This compound (C8H12, Molar Mass: 108.18 g/mol ) is a chemical intermediate whose purity is critical for successful downstream applications in research and pharmaceutical development.[1] Impurities, even in trace amounts, can lead to undesirable side reactions, reduced product yield, and potential toxicity. Therefore, a robust and reliable analytical method is essential to accurately quantify the purity and identify any contaminants.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile organic compounds.[2][3] It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry, making it an ideal choice for the purity assessment of compounds like this compound.[4]
GC-MS Experimental Protocol
A precise and validated method is crucial for obtaining reproducible results. The following protocol outlines a standard procedure for the GC-MS analysis of this compound.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity solvent (e.g., hexane or dichloromethane) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to prepare a working standard of 10 µg/mL for analysis.
Instrumentation: The analysis is performed on a standard GC-MS system equipped with a capillary column suitable for volatile compound analysis.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph (GC) | |
| Injection Mode | Split (50:1 ratio) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 35 - 350 m/z |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
Data Presentation and Interpretation
The primary output of a GC-MS analysis is a total ion chromatogram (TIC), which displays separated compounds as peaks at specific retention times. The mass spectrum of each peak provides a unique fragmentation pattern, acting as a chemical "fingerprint" for identification. Purity is typically calculated based on the relative peak area percentage.
Table 2: Hypothetical GC-MS Data for this compound Analysis
| Peak No. | Retention Time (min) | Peak Area (%) | Putative Identification | Key Mass Fragments (m/z) |
| 1 | 8.54 | 99.25 | This compound | 108, 93, 79, 67, 53 |
| 2 | 8.71 | 0.45 | 6-Methylhept-1-yne (Isomer) | 110, 95, 81, 67, 55 |
| 3 | 10.12 | 0.30 | Vicinal Dihalo-Precursor | (Varies with halogen) |
Note: This data is illustrative. Actual retention times and impurity profiles may vary based on the specific synthesis route and analytical conditions.
Common impurities in alkyne synthesis can arise from incomplete reactions, such as the dehydrohalogenation of vicinal dihalides, or from side reactions leading to isomeric products.[5][6]
Visualization of the GC-MS Workflow
The logical flow of the GC-MS analysis, from sample introduction to final data interpretation, is a critical aspect of the methodology.
Caption: Workflow for GC-MS purity analysis.
Comparison with Alternative Analytical Methods
While GC-MS is a robust method, other techniques can be employed for the analysis of volatile compounds, each with distinct advantages and limitations.
Table 3: Comparison of Analytical Techniques for Volatile Compound Purity
| Technique | Principle | Advantages | Disadvantages | Best For |
| GC-MS | Chromatographic separation followed by mass-based identification.[4] | Excellent separation; definitive compound identification; high sensitivity. | Higher equipment cost; slower than direct MS methods. | Comprehensive qualitative and quantitative purity analysis. |
| GC-FID | Chromatographic separation with a flame ionization detector.[7] | Robust; highly quantitative for hydrocarbons; lower cost than MS. | Provides no structural information; relies on retention time for identification. | Routine quantitative analysis of known compounds. |
| CIMS | Chemical Ionization Mass Spectrometry for real-time detection.[7][8] | Very high sensitivity; real-time monitoring; selective ionization.[7] | Not ideal for complex mixture separation; quantification can be complex. | Online process monitoring or trace gas analysis. |
| NMR Spectroscopy | Nuclear Magnetic Resonance provides detailed structural information. | Unambiguous structure elucidation; non-destructive. | Lower sensitivity than MS; complex mixtures are difficult to analyze; high instrument cost. | Absolute structure confirmation and analysis of major components. |
Conclusion
For the comprehensive purity analysis of this compound, GC-MS stands out as the preferred method. It offers an unparalleled combination of separation efficiency and definitive identification, which is critical for detecting and identifying unknown impurities. While techniques like GC-FID are suitable for routine quantification once the impurity profile is known, and CIMS excels in real-time monitoring, GC-MS provides the detailed qualitative and quantitative data required for rigorous quality control in research and drug development settings. The detailed protocol and comparative data in this guide serve as a valuable resource for scientists aiming to establish robust analytical procedures.
References
- 1. This compound | C8H12 | CID 71356184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. GC-MS in VOCs from Building Materials: Health Metrics [eureka.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Low-Cost Alternative for Online Analysis of Volatile Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
X-ray Crystallography of 6-Methylhept-1-en-3-yne Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive method for elucidating these structures at the atomic level. This guide provides a comparative analysis of the crystallographic data for a representative enyne derivative, offering insights into its molecular geometry and comparing this technique with other analytical methods.
While specific crystallographic data for 6-Methylhept-1-en-3-yne itself is not publicly available, this guide utilizes data from a closely related terminal enynol, (E)-oct-2-en-4-yn-1-ol, to illustrate the principles and data obtained from X-ray crystallography. This representative molecule shares the key conjugated enyne functional group and provides a valuable framework for understanding the structural characteristics of this class of compounds.
Data Presentation: Crystallographic Parameters of (E)-oct-2-en-4-yn-1-ol
The following table summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction analysis of (E)-oct-2-en-4-yn-1-ol. This data provides a quantitative look at the molecule's structure.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 15.345(3) |
| b (Å) | 4.632(1) |
| c (Å) | 11.234(2) |
| α (°) | 90 |
| β (°) | 108.56(3) |
| γ (°) | 90 |
| Volume (ų) | 756.2(3) |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.090 |
Table 1: Crystal data and structure refinement parameters for (E)-oct-2-en-4-yn-1-ol.
Selected Bond Lengths and Angles
The precise measurements of bond lengths and angles are critical for understanding the electronic and steric properties of a molecule.
| Bond | Length (Å) |
| C1-C2 | 1.328(3) |
| C2-C3 | 1.435(3) |
| C3-C4 | 1.192(3) |
| C4-C5 | 1.458(3) |
| C1-O1 | 1.418(3) |
Table 2: Selected interatomic distances (bond lengths) for (E)-oct-2-en-4-yn-1-ol.
| Angle | Degree (°) |
| C1-C2-C3 | 124.5(2) |
| C2-C3-C4 | 177.8(3) |
| C3-C4-C5 | 178.1(3) |
| O1-C1-C2 | 111.8(2) |
Table 3: Selected interatomic angles for (E)-oct-2-en-4-yn-1-ol.
Experimental Protocols
The determination of a crystal structure by X-ray diffraction involves a series of well-defined steps, from crystal preparation to data analysis.
Synthesis and Crystallization
The synthesis of enyne derivatives can be achieved through various established organic chemistry methods, often involving coupling reactions. For the representative molecule, (E)-oct-2-en-4-yn-1-ol, a typical synthesis would involve the coupling of a terminal alkyne with a vinyl halide or a related electrophile.
Once the compound is synthesized and purified, the crucial step of crystallization is performed. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. The quality of the crystal is paramount for a successful X-ray diffraction experiment.
X-ray Data Collection and Structure Refinement
A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensities, is recorded on a detector as the crystal is rotated.
The collected data is then processed to determine the unit cell parameters and the symmetry of the crystal (space group). The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods. This allows for the calculation of an electron density map, from which the positions of the atoms in the crystal lattice are determined. The final structure is then refined to achieve the best possible fit between the observed and calculated diffraction data.
Mandatory Visualization
The following diagram illustrates the general workflow of a single-crystal X-ray crystallography experiment.
Comparison with Other Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure of a molecule, a comprehensive characterization relies on a combination of analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement in a crystal, bond lengths, bond angles, and crystal packing. | Provides definitive structural information. | Requires a high-quality single crystal; the conformation may differ from the solution or gas phase. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity, and stereochemistry in solution.[1] | Provides structural information in solution, which can be more biologically relevant. | Does not provide precise bond lengths and angles; can be complex to interpret for large molecules. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in a molecule based on their vibrational frequencies.[2] | Quick and non-destructive. | Provides limited information about the overall molecular structure. |
| Mass Spectrometry (MS) | Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns.[1] | High sensitivity and requires only a small amount of sample. | Does not provide direct information about the 3D structure or stereochemistry. |
Table 4: Comparison of X-ray crystallography with other common analytical techniques.
References
Comparative Study of Synthesis Routes for 6-Methylhept-1-en-3-yne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established and potential synthesis routes for 6-methylhept-1-en-3-yne, a valuable building block in organic synthesis. The comparison focuses on key performance indicators such as reaction yield, reagent accessibility, and reaction conditions, supported by detailed experimental protocols where available in the literature.
Introduction
This compound is a conjugated enyne, a structural motif present in various natural products and pharmacologically active compounds. The efficient and selective synthesis of this molecule is of significant interest. This guide explores two primary retrosynthetic approaches: Sonogashira coupling and Grignard reagent-based methods. While specific literature detailing the synthesis of this exact molecule is limited, this guide draws upon established methodologies for analogous structures to propose and compare viable synthetic pathways.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis routes. It is important to note that the data for the Grignard-based routes are extrapolated from procedures for structurally similar molecules due to a lack of direct literature for the target compound.
| Parameter | Route 1: Sonogashira Coupling | Route 2: Grignard Addition to Aldehyde |
| Starting Materials | 3-Methyl-1-butyne, Vinyl Bromide | Isovaleraldehyde, Vinylmagnesium Bromide |
| Key Reagents | Pd(PPh₃)₄, CuI, Et₃N | THF, H₂SO₄ (for dehydration) |
| Reaction Steps | 1 | 2 (Addition and Dehydration) |
| Reported Yield | Not explicitly reported for this substrate combination, but generally moderate to high for Sonogashira couplings. | Not explicitly reported. Yields for Grignard addition to aldehydes are typically high, but the subsequent dehydration step can vary. |
| Reaction Temperature | Room Temperature | 0 °C to reflux |
| Reaction Time | Several hours | Several hours |
| Purification Method | Column Chromatography | Distillation, Column Chromatography |
Synthesis Routes and Experimental Protocols
Route 1: Sonogashira Coupling
The Sonogashira coupling provides a direct method for the formation of a carbon-carbon bond between a terminal alkyne and a vinyl halide.[1][2][3] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.
Proposed Experimental Protocol:
To a solution of 3-methyl-1-butyne (1.2 equivalents) in triethylamine are added tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents) and copper(I) iodide (0.04 equivalents). The mixture is stirred under an inert atmosphere, and vinyl bromide (1.0 equivalent) is added dropwise. The reaction is stirred at room temperature for 12-24 hours. After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford this compound.
Route 2: Grignard Reagent Addition to an Aldehyde
This two-step approach involves the initial formation of a secondary alcohol through the addition of a vinyl Grignard reagent to isovaleraldehyde. The resulting alcohol is then dehydrated to yield the target enyne.
Proposed Experimental Protocol:
Step 1: Synthesis of 6-Methylhept-1-en-3-ol
A solution of vinylmagnesium bromide (1.1 equivalents) in tetrahydrofuran (THF) is cooled to 0 °C. Isovaleraldehyde (1.0 equivalent) is added dropwise, and the reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude 6-methylhept-1-en-3-ol.
Step 2: Dehydration to this compound
The crude 6-methylhept-1-en-3-ol is dissolved in a suitable solvent such as toluene, and a catalytic amount of a strong acid, for instance, sulfuric acid or p-toluenesulfonic acid, is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate. The solvent is evaporated, and the resulting crude product is purified by distillation or column chromatography to give this compound.
Visualizing the Synthesis Pathways
The logical flow of the two proposed synthetic routes is illustrated below using Graphviz diagrams.
Caption: Sonogashira Coupling Pathway.
Caption: Grignard Reaction Pathway.
Conclusion
Both the Sonogashira coupling and the Grignard-based approach present viable strategies for the synthesis of this compound. The Sonogashira coupling offers a more direct, one-pot synthesis, which can be advantageous in terms of step economy. However, the cost and sensitivity of the palladium catalyst might be a consideration. The Grignard route, while being a two-step process, utilizes readily available and less expensive starting materials. The success of this route is contingent on the efficiency of the final dehydration step, which may require careful optimization to avoid side reactions.
The choice of the optimal synthesis route will depend on the specific requirements of the researcher, including scale, cost considerations, and available equipment. Further experimental validation is necessary to determine the precise yields and optimal conditions for both proposed pathways for this specific target molecule.
References
A Comparative Guide to the Isomers of 6-Methylhept-1-en-3-yne for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the structural isomers of 6-methylhept-1-en-3-yne, a key building block in organic synthesis. The characterization of these isomers is crucial for ensuring the purity and desired reactivity of starting materials in the development of novel chemical entities. This document outlines their physical and spectroscopic properties, alongside detailed experimental protocols for their characterization.
Isomer Overview
The isomers of this compound are unsaturated hydrocarbons with the molecular formula C8H12.[1][2] Their structures are characterized by the presence of both a double bond (alkene) and a triple bond (alkyne), classifying them as enynes. The position of these functional groups and the methyl branch leads to different isomers, each with unique physical and spectroscopic properties. The primary isomers discussed in this guide are:
-
This compound: The target compound, a conjugated enyne.
-
2-Methyl-1-hepten-3-yne: A structural isomer with the methyl group on the double bond.
-
6-Methylhept-1-en-4-yne: An isomer where the double and triple bonds are not conjugated.
Physical and Chemical Properties
While extensive experimental data for these specific isomers is limited, computed properties from reliable databases provide valuable comparative information. These properties are essential for predicting their behavior in various experimental conditions, such as purification by distillation.
| Property | This compound | 2-Methyl-1-hepten-3-yne | 6-Methylhept-1-en-4-yne |
| Molecular Formula | C8H12 | C8H12 | C8H12 |
| Molecular Weight | 108.18 g/mol [1] | 108.18 g/mol [3] | 108.18 g/mol [2] |
| Boiling Point (Predicted) | Not Available | Not Available | Not Available |
| Refractive Index (Predicted) | Not Available | Not Available | Not Available |
| XLogP3 (Computed) | 3.1[1] | 3.4[3] | 2.9 |
Note: The boiling points of isomers are influenced by factors such as branching and molecular shape. Generally, more branched isomers exhibit lower boiling points due to reduced surface area for intermolecular interactions.[4][5]
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the unambiguous identification and differentiation of isomers. The following sections detail the expected spectroscopic signatures for the isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts and coupling constants provide detailed information about the connectivity and chemical environment of each atom.
Expected ¹H NMR Spectral Features:
| Isomer | Key Proton Signals and Expected Chemical Shifts (ppm) |
| This compound | Vinyl protons (=CH₂): ~5.0-5.5 ppm (complex pattern). Alkynyl proton (-C≡CH): Not present. Allylic protons (-CH₂-C≡C): ~2.2-2.4 ppm. Isopropyl protons (-CH(CH₃)₂): Septet at ~2.5 ppm and two doublets at ~1.1 ppm. |
| 2-Methyl-1-hepten-3-yne | Vinyl protons (=CH₂): Two singlets or narrow multiplets around 5.2-5.4 ppm. Methyl protons on double bond (-C(CH₃)=CH₂): Singlet around 1.8-2.0 ppm. Propargylic protons (-CH₂-C≡C): ~2.1-2.3 ppm. Terminal methyl protons (-CH₃): Triplet around 0.9-1.0 ppm. |
| 6-Methylhept-1-en-4-yne | Vinyl protons (=CH₂): ~5.0-5.8 ppm (complex pattern). Alkynyl proton (-C≡CH): Not present. Allylic protons (-CH₂-C=C): ~2.8-3.0 ppm. Homopropargylic protons (-C≡C-CH₂-): ~2.3-2.5 ppm. Isopropyl protons (-CH(CH₃)₂): Septet and doublets. |
Expected ¹³C NMR Spectral Features:
| Isomer | Key Carbon Signals and Expected Chemical Shifts (ppm) |
| This compound | Alkynyl carbons (-C≡C-): ~80-95 ppm. Vinyl carbons (=CH₂ and -C=): ~115-140 ppm. Isopropyl carbons: ~22 and 28 ppm. |
| 2-Methyl-1-hepten-3-yne | Alkynyl carbons (-C≡C-): ~80-95 ppm. Vinyl carbons (=CH₂ and -C(CH₃)=): ~120-145 ppm. Methyl carbon on double bond: ~20-25 ppm. |
| 6-Methylhept-1-en-4-yne | Alkynyl carbons (-C≡C-): ~70-90 ppm. Vinyl carbons (=CH₂ and -CH=): ~115-140 ppm. sp³ carbons: ~20-40 ppm. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Characteristic IR Absorption Bands:
| Functional Group | Vibration | Wavenumber (cm⁻¹) | Expected Presence in Isomers |
| Terminal Alkyne | ≡C-H stretch | 3330-3270 (strong, sharp)[6] | Not expected in these isomers. |
| Internal Alkyne | -C≡C- stretch | 2260-2100 (weak to medium)[6] | All isomers. |
| Vinyl Group | =C-H stretch | 3100-3000[7] | All isomers. |
| C=C stretch | 1660-1630[7] | All isomers. | |
| =C-H out-of-plane bend | 990±5 and 910±5 (for -CH=CH₂)[7] | This compound and 6-Methylhept-1-en-4-yne. | |
| sp³ C-H | C-H stretch | 2960-2850[8] | All isomers. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify volatile compounds.[9] The retention time from the GC provides information on the volatility of the isomer, while the mass spectrum reveals the molecular weight and fragmentation pattern, which is a unique fingerprint of the molecule.
Expected Mass Spectrometry Fragmentation: The molecular ion peak (M+) for all isomers is expected at m/z 108. The fragmentation patterns will differ based on the stability of the resulting carbocations and neutral radicals.[10] Common fragmentation pathways for enynes include cleavage of allylic and propargylic bonds.
Experimental Protocols
The following are detailed methodologies for the key experiments required for the characterization of this compound isomers.
Boiling Point Determination (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of liquid samples.[11]
Procedure:
-
Place a few drops of the liquid isomer into a small test tube.
-
Invert a sealed capillary tube and place it inside the test tube containing the sample.
-
Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.
-
Place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.
-
Allow the apparatus to cool slowly and note the temperature at which the liquid just begins to enter the capillary tube. This is a more accurate measure of the boiling point.
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a characteristic physical property of a liquid that can be measured with high precision using an Abbe refractometer.[12][13][14]
Procedure:
-
Ensure the prism of the Abbe refractometer is clean and dry.
-
Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
-
Place a few drops of the liquid isomer onto the prism.
-
Close the prism and allow the sample to spread evenly.
-
Adjust the light source and the focus of the eyepiece to observe a sharp boundary between the light and dark fields.
-
Use the dispersion correction knob to eliminate any color fringe at the boundary.
-
Align the boundary line with the crosshairs in the eyepiece.
-
Read the refractive index from the scale.
-
Record the temperature at which the measurement is taken, as refractive index is temperature-dependent.[15]
NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[16][17]
Procedure:
-
For a standard 5 mm NMR tube, dissolve 5-25 mg of the liquid isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Ensure the sample is completely dissolved.
-
If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.
-
Cap the NMR tube securely.
-
Label the NMR tube clearly.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the general conditions for the analysis of volatile organic compounds like the isomers of this compound.[18][19][20]
Procedure:
-
Injection: Inject a small volume (e.g., 1 µL) of the neat liquid isomer or a dilute solution in a volatile solvent into the GC.
-
GC Separation:
-
Column: Use a non-polar capillary column (e.g., DB-5).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of any impurities.
-
-
MS Detection:
-
Ionization: Use electron impact (EI) ionization at 70 eV.
-
Mass Range: Scan a mass range of m/z 40-300.
-
Data Analysis: Identify the peaks based on their retention times and compare the resulting mass spectra with library data or analyze the fragmentation patterns to confirm the structure.
-
Visualizing Characterization Workflows
The following diagrams illustrate the logical flow of experiments for isomer characterization and the structural relationships between the isomers.
Caption: Experimental workflow for the synthesis, purification, and characterization of this compound isomers.
Caption: Structural formulas of this compound and two of its isomers.
References
- 1. This compound | C8H12 | CID 71356184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methylhept-1-en-4-yne | C8H12 | CID 12589283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-1-hepten-3-yne | C8H12 | CID 140267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- 11. youtube.com [youtube.com]
- 12. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 13. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 14. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
- 15. Abbe's Refractometer (Theory) : Modern Physics Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 16. sites.bu.edu [sites.bu.edu]
- 17. publish.uwo.ca [publish.uwo.ca]
- 18. Analysis of volatile organic compounds by GC/MS [bio-protocol.org]
- 19. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Analytical Landscape for 6-Methylhept-1-en-3-yne: A Comparative Guide to Available Standards
For researchers and drug development professionals requiring a reliable analytical standard for 6-Methylhept-1-en-3-yne, the current market presents a sparse landscape. This guide provides a comprehensive comparison of the available options and outlines best practices for the qualification and use of this standard in a research setting. Due to the limited commercial availability of certified reference materials for this specific compound, this guide also serves as a framework for evaluating potential sources and establishing in-house standards.
Comparison of a Commercial Source for this compound
While a certified reference material (CRM) with comprehensive documentation from major pharmacopoeias or metrological institutes for this compound is not readily identifiable, at least one commercial supplier has been located that offers this compound with a stated purity. Below is a summary of the available information, benchmarked against the ideal characteristics of an analytical standard.
| Feature | Ideal Analytical Standard | Commercially Available this compound (Hangzhou J&H Chemical Co., Ltd. via Molbase) |
| Purity | High purity, typically ≥98%, with a detailed Certificate of Analysis (CoA) specifying the method of determination and identified impurities. | Stated purity of 99%. However, a publicly available CoA with detailed analytical data has not been found. |
| Identity Confirmation | Confirmed by multiple spectroscopic techniques (e.g., ¹H NMR, ¹³C NMR, MS, IR). | Identity is implied by the product name and CAS number (28339-57-3). Spectroscopic data is not readily provided by the supplier. |
| Traceability | Traceable to a national or international standard. | No information on metrological traceability is available. |
| Homogeneity and Stability | Assessed and documented to ensure consistency between units and over time. | No data on homogeneity or stability studies is provided. |
| Available Forms | Neat material, solution in a specified solvent at a certified concentration. | Offered as a neat material. |
| Documentation | Comprehensive CoA, Safety Data Sheet (SDS). | An SDS is likely available upon request, but a comprehensive CoA with experimental data is not publicly accessible. |
Experimental Protocols for Standard Qualification
In the absence of a fully characterized analytical standard, researchers must perform in-house validation to ensure the identity, purity, and concentration of the procured material. The following are detailed methodologies for key analytical techniques applicable to this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or hexane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-350.
-
-
Data Analysis: The purity can be estimated by the area percentage of the principal peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the molecular weight and fragmentation pattern of this compound (C8H12, MW: 108.18 g/mol ).
Quantitative ¹H NMR (qNMR) for Purity Assessment
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean NMR tube. Dissolve the contents in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
sample = this compound
-
-
Workflow and Pathway Visualizations
The following diagrams illustrate a logical workflow for qualifying an analytical standard and a hypothetical signaling pathway where a compound like this compound might be investigated.
Caption: Workflow for the procurement and qualification of an analytical standard.
Caption: Hypothetical inhibition of a kinase signaling pathway.
A Comparative Analysis of Enyne and Alkyne Reactivity in Key Organic Transformations
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in chemical reactivity between structurally similar functional groups is paramount for designing efficient and selective synthetic routes. This guide provides an objective comparison of the reactivity of enynes and their corresponding alkynes in several fundamental organic reactions, supported by experimental data and detailed methodologies.
This analysis focuses on the influence of the tethered alkene moiety in an enyne system on the reactivity of the alkyne functionality when compared to a simple, analogous alkyne. The reactions covered include cycloadditions, radical additions, and hydroboration, highlighting differences in reaction rates, yields, and selectivity.
Cycloaddition Reactions: A Tale of Two Moieties
Cycloaddition reactions are powerful tools for the construction of cyclic systems. The presence of both an alkene and an alkyne in an enyne substrate introduces a competitive landscape, often leading to chemoselective outcomes.
Diels-Alder Reaction
In Diels-Alder reactions involving enyne dienophiles where both the alkene and alkyne moieties are activated by electron-withdrawing groups, a pronounced preference for cycloaddition at the acetylenic center is observed. This selectivity is driven by the electronic nature of the dienophile and the ability of the remote activating group on the olefinic part to stabilize the transition state of the reaction at the alkyne.
A study on the cycloaddition of dienophiles containing linked enyne sites demonstrated that the reaction consistently occurs at the acetylenic center. Furthermore, the regiochemical outcome of the cycloaddition was surprisingly dominated by the activating group attached to the remote olefinic site, rather than the group directly bonded to the alkyne.[1][2] Computational studies have rationalized this preference, attributing it to favorable transition state stabilization.[2]
[2+2] Cycloaddition
Visible-light photocatalysis has emerged as a valuable tool for [2+2] cycloadditions. In the context of enynes, this methodology can provide a complementary route to traditional enyne metathesis for the synthesis of 1,3-dienes. Interestingly, a direct comparison has shown that under visible-light photocatalysis, an intramolecular [2+2] cycloaddition of an enyne can proceed to give a 1,3-diene in good yield (73%), whereas the corresponding enyne metathesis reaction failed to produce the desired product.[3] This highlights a significant difference in reactivity and synthetic utility between these two transformations for certain substrates.
Radical Addition Reactions: The Alkyne's Preference
In radical-mediated reactions, the alkyne moiety of an enyne system is often the preferred site of initial attack. This preference is influenced by the stability of the resulting vinyl radical intermediate.
Several reports indicate that in multifunctional systems containing both an alkene and a terminal alkyne, radical addition, for instance with tin radicals, preferentially occurs at the alkyne.[4] This selectivity generally follows a Markovnikov-type addition to form the more stable vinyl radical. However, in the case of internal alkynes within an enyne, the addition can occur at the internal carbon, leading to the less conjugated and seemingly less stable vinyl radical, which then proceeds through subsequent cyclizations with high regio- and stereoselectivity.[4]
A study on the radical cascade cyclization of 1,6-enynes with chalcogens under metal- and oxidant-free conditions demonstrated regio- and chemoselective mono-addition to the alkyne moiety.[5] This further underscores the general trend of preferential radical addition to the triple bond in enyne systems.
Hydroboration: A Matter of Catalyst and Selectivity
Hydroboration is a fundamental reaction for the introduction of boron and subsequent conversion to other functional groups. The chemoselectivity of hydroboration in enyne systems is highly dependent on the catalyst employed.
Borane-catalyzed hydroboration of terminal alkynes with pinacolborane has been shown to be highly regioselective, yielding linear boronic esters.[7] The reaction conditions are mild and tolerate a variety of functional groups. For alkynes, these reactions are typically complete within 30 minutes at 60 °C, while alkenes require significantly longer reaction times (18 hours) to achieve high yields under the same conditions.[7] This difference in reaction time clearly indicates a higher reactivity of the alkyne towards borane-catalyzed hydroboration compared to the alkene.
Summary of Reactivity Comparison
| Reaction Type | Enyne Reactivity vs. Corresponding Alkyne | Key Observations |
| Diels-Alder Cycloaddition | Preferential reaction at the alkyne moiety. | The remote activating group on the alkene dictates regioselectivity.[1][2] |
| [2+2] Cycloaddition (Photocatalytic) | Can be more effective than enyne metathesis for certain substrates. | Provides a complementary route to 1,3-dienes.[3] |
| Radical Addition | Preferential addition to the alkyne moiety. | Driven by the formation of a stable vinyl radical intermediate.[4][5] |
| Hydroboration (Gold-Catalyzed) | Preferential hydroboration of the alkyne moiety. | High chemoselectivity observed in competitive reactions.[6] |
| Hydroboration (Borane-Catalyzed) | Alkyne moiety is significantly more reactive. | Alkynes react much faster (minutes vs. hours) than alkenes under similar conditions.[7] |
Experimental Protocols
General Procedure for Borane-Catalyzed Hydroboration of an Alkyne
The following is a representative experimental protocol for the borane-catalyzed hydroboration of a terminal alkyne with pinacolborane, adapted from the literature.[7]
Materials:
-
Terminal alkyne (1.0 mmol)
-
Pinacolborane (HBpin) (1.1 mmol)
-
Borane-tetrahydrofuran complex (H3B·THF) (1 M in THF, 0.05 mmol, 5 mol%)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the terminal alkyne (1.0 mmol) and anhydrous THF (2.0 mL).
-
Add pinacolborane (1.1 mmol) to the solution.
-
Add the borane-tetrahydrofuran complex solution (0.05 mL, 0.05 mmol) to the reaction mixture.
-
Stir the reaction mixture at 60 °C and monitor the progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion (typically within 30 minutes), cool the reaction to room temperature.
-
The crude product can be purified by column chromatography on silica gel.
For a comparative study, an analogous alkene would be subjected to the same reaction conditions, with the reaction time extended to 18 hours.[7]
Signaling Pathways and Logical Relationships
The decision-making process for predicting the reactive site in an enyne is governed by a hierarchy of factors including the reaction type, catalyst, and substrate electronics. This can be visualized as a logical workflow.
Caption: Logical workflow for predicting the reactive site in enyne systems.
This guide provides a foundational understanding of the reactivity differences between enynes and their corresponding alkynes. For specific applications, researchers are encouraged to consult the primary literature for detailed experimental conditions and substrate scope.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.pku.edu.cn [chem.pku.edu.cn]
- 3. Alkyne–Alkene [2 + 2] cycloaddition based on visible light photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Chemoselective hydroboration of alkynesvs.alkenes over gold catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Borane-Catalysed Hydroboration of Alkynes and Alkenes [organic-chemistry.org]
Safety Operating Guide
Safe Disposal of 6-Methylhept-1-en-3-yne: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
Hazard Profile
6-Methylhept-1-en-3-yne is anticipated to share hazards with similar unsaturated hydrocarbons. The GHS hazard classifications for the related compound, 6-Methylhept-1-yne, are summarized below and should be considered as a proxy for risk assessment.[1]
| Hazard Class | GHS Hazard Code | Description |
| Flammable liquids | H225 | Highly flammable liquid and vapor |
| Aspiration hazard | H304 | May be fatal if swallowed and enters airways |
| Skin corrosion/irritation | H315 | Causes skin irritation |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are aware of the immediate safety protocols.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Use safety glasses or goggles.
-
A flame-retardant lab coat is recommended.
-
Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[2]
-
-
Spill Response:
-
In the event of a spill, immediately alert personnel in the area.
-
Remove all sources of ignition.[2]
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[3]
-
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a compatible, leak-proof container, preferably the original container if it is in good condition.[3][5] Glass or chemically resistant plastic containers are generally suitable.
-
Ensure the container has a tightly sealing cap.[5]
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name ("this compound") and any other components of the waste mixture with their approximate concentrations on the label. Do not use abbreviations.
-
-
Waste Accumulation and Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Follow their specific procedures for waste pickup requests.
-
-
Disposal of Empty Containers:
-
A container that held this compound must be managed as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste.[6]
-
After triple-rinsing, deface or remove the original label, and the container may then be disposed of as regular solid waste or recycled according to your facility's guidelines.[4]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 6-Methylhept-1-en-3-yne
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling, use, and disposal of 6-Methylhept-1-en-3-yne. The following procedures are designed to ensure a safe laboratory environment and operational efficiency.
Hazard Assessment
Anticipated Hazards:
-
Flammability: Highly flammable liquid and vapor.[1] Vapors can form explosive mixtures with air.
-
Aspiration Hazard: May be fatal if swallowed and enters airways.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the identified hazards. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (in a fume hood) | Safety glasses with side shields | Nitrile or neoprene gloves | Flame-resistant lab coat | Not generally required if work is performed in a certified chemical fume hood. |
| High-Volume Handling or Splash Potential | Chemical safety goggles and a face shield | Nitrile or neoprene gloves (consider double-gloving) | Flame-resistant coveralls | Air-purifying respirator with organic vapor cartridges may be necessary. |
| Emergency (Spill or Release) | Full-face respirator with organic vapor cartridges | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Chemical-resistant and flame-retardant suit | Self-contained breathing apparatus (SCBA) for large spills or in confined spaces. |
Operational Plan: Step-by-Step Handling Protocol
3.1. Preparation and Engineering Controls:
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.
-
Ignition Sources: Eliminate all potential ignition sources from the work area. This includes open flames, hot plates, and spark-producing equipment. Use of spark-proof tools is recommended.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a Class B fire extinguisher (dry chemical or carbon dioxide) are readily accessible.
-
Spill Kit: Have a spill kit containing absorbent materials (e.g., vermiculite or sand), and appropriate waste disposal bags readily available.
3.2. Chemical Handling:
-
Grounding: Ground and bond containers when transferring the material to prevent static electricity buildup.
-
Dispensing: Use a syringe or a cannula for transferring small quantities to minimize vapor release. For larger quantities, use a closed system.
-
Heating: If heating is necessary, use a well-controlled heating mantle or oil bath. Do not heat in a closed container.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.
Disposal Plan
4.1. Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and empty containers, should be placed in a separate, labeled waste container.
4.2. Disposal Procedure:
-
Labeling: Clearly label all waste containers with the full chemical name and associated hazards.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from heat and ignition sources.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
